Valsartan-d3
Description
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Properties
IUPAC Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-MVTYLIICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331908-02-1 | |
| Record name | (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Valsartan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan-d3 is the deuterated analog of Valsartan, a potent and selective angiotensin II receptor blocker (ARB). It is widely utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Valsartan in biological matrices. The substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group of the pentanoyl moiety provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the physicochemical properties of the molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its mechanistic pathway.
Physicochemical Properties
The core physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Valsartan, are also provided for comparison, as the deuteration at a non-labile position is not expected to significantly alter most of these properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-3-methyl-2-(pentanoyl{[2'-(1H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)butanoic acid-d3 | [1] |
| Synonyms | CGP 48933-d3, Diovan-d3 | [2][3] |
| CAS Number | 1331908-02-1 | [1][2] |
| Molecular Formula | C₂₄H₂₆D₃N₅O₃ | [2][4] |
| Molecular Weight | 438.54 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 84-89 °C | [5] |
| Boiling Point | 684.9 ± 65.0 °C (Predicted for Valsartan) | [6][7] |
| Storage Conditions | 2-8°C, protect from moisture | [1][8] |
| Stability | Stable under recommended storage conditions. | [9] |
Table 2: Solubility of Valsartan
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Sparingly soluble | Ambient | [9] |
| Ethanol | Soluble | Ambient | [9] |
| Methanol | Soluble | Ambient | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | Ambient | [9] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | Ambient | [9] |
| Acetonitrile | Soluble | Ambient | [9] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Ambient | [9] |
Mechanism of Action: Angiotensin II Receptor Blockade
Valsartan, and by extension this compound, exerts its therapeutic effect by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By blocking the AT1 receptor, Valsartan prevents Angiotensin II from binding and initiating a cascade of downstream signaling events that lead to vasoconstriction, aldosterone release, and sodium and water retention.[10][11] This ultimately results in vasodilation and a reduction in blood pressure.
Signaling Pathway of Angiotensin II and its Blockade by Valsartan
Caption: Angiotensin II signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively published in peer-reviewed literature, as they are often proprietary. However, general methods for the synthesis of Valsartan and the principles of deuterium labeling can be described. Similarly, analytical methods are often developed and validated in-house by pharmaceutical companies and contract research organizations. The following sections provide representative protocols based on available literature for the non-deuterated compound and general analytical practices.
Synthesis and Purification
The synthesis of Valsartan is a multi-step process. A common route involves the coupling of (S)-valine methyl ester with a protected biphenyl derivative, followed by acylation and formation of the tetrazole ring.[12][13] The introduction of the deuterium label in this compound is typically achieved by using a deuterated starting material, such as d3-valeryl chloride, during the acylation step.
Purification: Crude Valsartan is often purified by recrystallization.
-
Protocol: Recrystallization of Valsartan [14][15][16]
-
Dissolve the crude Valsartan in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) at an elevated temperature (e.g., 45-50°C) to achieve a supersaturated solution.
-
Slowly cool the solution to room temperature or below (e.g., 0-5°C) to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a cold, non-polar solvent (e.g., heptane) to remove residual impurities.
-
Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C).
-
Analytical Methods
HPLC is a standard method for assessing the purity and potency of Valsartan and its deuterated analog.
-
Illustrative HPLC Method for Valsartan Analysis [17][18][19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical ratio could be 58:42 (v/v) aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 273 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
-
Injection Volume: 20 µL.
-
LC-MS/MS is the primary technique for the quantification of Valsartan in biological samples, where this compound serves as the internal standard.
-
General LC-MS/MS Protocol for Valsartan Quantification
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a mobile phase consisting of a buffer and organic solvent.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valsartan: Precursor ion (e.g., m/z 434.2) to product ion (e.g., m/z 291.2).
-
This compound: Precursor ion (e.g., m/z 437.2) to product ion (e.g., m/z 294.2).
-
-
-
Sample Preparation (from plasma):
-
To a known volume of plasma, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase for injection.
-
-
NMR is a powerful tool for structural elucidation and purity confirmation.
-
NMR Analysis Workflow for this compound
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the terminal methyl protons of the pentanoyl group compared to the spectrum of non-deuterated Valsartan would confirm deuteration.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The carbon signals of the deuterated methyl group will show a characteristic splitting pattern due to C-D coupling.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can be used for complete structural assignment and to confirm the position of the deuterium labels.[20]
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound is an essential tool for the accurate quantification of Valsartan in research and clinical settings. Its physicochemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard. This guide has provided a detailed summary of its known properties, the mechanism of action of the parent compound, and representative experimental protocols for its synthesis, purification, and analysis. While specific, detailed proprietary methods are not publicly available, the information presented here offers a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. hexonsynth.com [hexonsynth.com]
- 5. This compound CAS#: 1331908-02-1 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Valsartan CAS#: 137862-53-4 [m.chemicalbook.com]
- 8. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. phenomenex.com [phenomenex.com]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Valsartan and the renin-angiotensin-aldosterone system: blood pressure control and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Valsartan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Valsartan-d3, an isotopically labeled version of the widely used antihypertensive drug, Valsartan. This document details the chemical processes involved, including the preparation of the deuterated precursor, the multi-step synthesis of the core molecule, and the final purification methods. All quantitative data is summarized for clarity, and experimental protocols are described in detail.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension and heart failure.[1] Isotropically labeled compounds like this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis by mass spectrometry.[2] The deuterium atoms in this compound are located on the N-pentanoyl side chain, a modification that imparts a specific mass shift without significantly altering its chemical properties.
Synthesis of this compound
The synthesis of this compound follows the established routes for non-deuterated Valsartan, with the key difference being the introduction of a deuterated N-pentanoyl group. This is typically achieved by using a deuterated valeryl chloride precursor in the N-acylation step.
Synthesis of the Deuterated Precursor: Pentanoyl-d3-chloride
The synthesis of the deuterated acylating agent is a critical first step. While various deuterated pentanoyl chlorides can be synthesized, for this compound, a pentanoyl chloride with three deuterium atoms is required. A common strategy involves the deuteration of a suitable precursor followed by conversion to the acid chloride.
A general approach involves the deuteration of pentanoic acid at specific positions through hydrogen-deuterium exchange reactions, often catalyzed by a metal such as palladium in the presence of D₂O, followed by chlorination.[2][3]
Experimental Protocol: Synthesis of Pentanoyl-d3-chloride
-
Deuteration of a Pentanoic Acid Derivative: A suitable pentanoic acid derivative is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using various methods, including acid or base catalysis in the presence of a deuterium source like D₂O, or through metal-catalyzed exchange reactions. The specific conditions would be optimized to achieve deuteration at the desired positions of the pentanoyl chain.
-
Chlorination: The resulting deuterated pentanoic acid is then converted to the corresponding acyl chloride. A standard method for this conversion is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
| Step | Reagents & Conditions | Expected Product |
| 1 | Pentanoic acid derivative, Deuterium source (e.g., D₂O), Catalyst (e.g., Pd/C) | Pentanoic acid-d3 |
| 2 | Pentanoic acid-d3, Thionyl chloride (SOCl₂) or Oxalyl chloride | Pentanoyl-d3-chloride |
Multi-step Synthesis of the this compound Core
The synthesis of the Valsartan core structure involves several key transformations, with the Suzuki-Miyaura cross-coupling and Negishi reactions being prominent methods for constructing the characteristic biphenyl scaffold.[4][5] The following scheme outlines a common synthetic pathway.
Mandatory Visualization: Synthesis Pathway of this compound
Caption: General synthetic pathway for this compound.
Experimental Protocols: Key Synthetic Steps
The following protocols are adapted from established syntheses of non-deuterated Valsartan and are applicable to the synthesis of this compound with the use of the deuterated precursor.
Step 1: N-Alkylation of L-Valine Methyl Ester
L-valine methyl ester is reacted with a suitable biphenyl derivative, such as 4-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl, to form the secondary amine intermediate.
| Parameter | Value/Condition |
| Reactants | L-Valine methyl ester hydrochloride, 4-Bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl, Base (e.g., Triethylamine) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash, extraction with organic solvent, drying, and concentration |
| Yield | ~95% [5] |
Step 2: N-Acylation with Pentanoyl-d3-chloride
The intermediate from Step 1 is acylated with the previously synthesized Pentanoyl-d3-chloride to introduce the deuterated side chain.
| Parameter | Value/Condition |
| Reactants | Intermediate 1, Pentanoyl-d3-chloride, Base (e.g., Triethylamine) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Work-up | Aqueous wash, extraction with organic solvent, drying, and concentration |
| Yield | High (typically >90%) |
Step 3: Deprotection of the Tetrazole Group
The trityl protecting group on the tetrazole ring is removed under acidic conditions.
| Parameter | Value/Condition |
| Reactant | Protected this compound Methyl Ester |
| Reagent | Acid (e.g., HCl in an organic solvent) |
| Solvent | Methanol/Acetone |
| Temperature | Room temperature |
| Reaction Time | Several hours |
| Work-up | Neutralization, extraction, and concentration |
| Yield | High |
Step 4: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid, yielding crude this compound.
| Parameter | Value/Condition |
| Reactant | This compound Methyl Ester |
| Reagent | Base (e.g., NaOH or KOH) |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Acidification to precipitate the product, filtration, and washing |
| Yield | ~95% [6] |
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and stereoisomers to achieve the high purity required for its intended use. Crystallization is the most common method for the purification of Valsartan.
Mandatory Visualization: Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol: Purification by Crystallization
The choice of solvent system is critical for effective purification and obtaining the desired polymorphic form of Valsartan.
| Parameter | Value/Condition |
| Starting Material | Crude this compound |
| Solvent Systems | - Ethyl acetate/Hexane (1:1) - Alcoholic solvent-ester solvent system (e.g., Methanol/Ethyl acetate) |
| Procedure | 1. Dissolve crude this compound in the chosen solvent or solvent mixture at an elevated temperature. 2. Cool the solution slowly to induce crystallization. 3. Filter the resulting crystals. 4. Wash the crystals with a suitable solvent (e.g., an aliphatic hydrocarbon like n-heptane) to remove residual impurities. 5. Dry the purified product under vacuum. |
| Purity Achieved | >99% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Results for this compound |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (C₂₄H₂₆D₃N₅O₃, MW: 438.54). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | ¹H NMR will show a reduced integration in the signals corresponding to the deuterated positions on the pentanoyl chain. ²H NMR will show signals at the positions of deuterium incorporation. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical and stereochemical purity. | A single major peak indicating high purity, with retention time similar to non-deuterated Valsartan. Chiral HPLC can be used to determine the enantiomeric purity. |
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The key to the synthesis is the preparation and use of a deuterated pentanoyl chloride. The purification, primarily achieved through crystallization, is crucial for obtaining a final product of high purity suitable for its application as an internal standard in sensitive bioanalytical methods. This guide provides a foundational understanding of the core chemical principles and experimental methodologies involved in the production of this important research tool.
References
- 1. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Pentanoyl-d9 chloride [smolecule.com]
- 4. d-nb.info [d-nb.info]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valsartan synthesis - chemicalbook [chemicalbook.com]
The Gold Standard: Valsartan-d3 as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Valsartan-d3 as an internal standard in the quantitative bioanalysis of valsartan. This document will delve into the core principles of isotopic labeling, detail experimental protocols, present quantitative data from validated methods, and illustrate key processes through diagrams.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, precision and accuracy are paramount. However, variability can be introduced at multiple stages, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more accurate and reliable quantification.[1][2]
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] A deuterated internal standard, such as this compound, is a form of the analyte (valsartan) where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[4] This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5] This co-elution and similar ionization response allow the SIL-IS to compensate effectively for matrix effects and other sources of variability.[6]
Therapeutic Mechanism of Action of Valsartan
Before delving into the analytical application of this compound, it is essential to understand the therapeutic mechanism of valsartan itself. Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure, heart failure, and diabetic kidney disease.[7] It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[8]
The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[9][10] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and ultimately, an increase in blood pressure.[11] Valsartan selectively blocks the AT1 receptor, thereby inhibiting the actions of angiotensin II, resulting in vasodilation and reduced blood pressure.[12][13]
Figure 1: Valsartan's action on the RAAS pathway.
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not biological but analytical. Its efficacy is rooted in its structural and chemical similarity to valsartan.
-
Co-elution: During liquid chromatography, this compound exhibits nearly identical retention times to valsartan, meaning they elute from the chromatography column at the same time. This is critical for correcting for matrix effects that can suppress or enhance the ionization of the analyte at a specific point in the chromatogram.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source (typically electrospray ionization, ESI), this compound ionizes with the same efficiency as valsartan. This ensures that any fluctuations in the ionization process affect both the analyte and the internal standard to the same extent.
-
Mass Differentiation: The three deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is three units higher than that of valsartan. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.
By adding a fixed amount of this compound to every sample, a ratio of the peak area of valsartan to the peak area of this compound is calculated. This ratio is then used to determine the concentration of valsartan in the unknown sample by plotting it against a calibration curve prepared with known concentrations of valsartan and the same fixed concentration of this compound. This ratiometric approach corrects for variations in sample handling and instrument response.
Figure 2: Analytical workflow using this compound.
Experimental Protocols
The following are representative protocols for the quantification of valsartan in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.[1][14][15]
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 600 ng/mL in acetonitrile:water).[14]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture for 10 minutes.[14]
-
Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer 100 µL of the supernatant to a clean well in a 96-well plate.[14]
-
Add 100 µL of acetonitrile:water (1:1, v/v) to the supernatant.[14]
-
Vortex the plate for 5 minutes.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system for analysis.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize typical LC and MS parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm)[14] |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.4 mL/min[16] |
| Injection Volume | 3 µL[14] |
| Column Temperature | 30°C[17] |
| Run Time | 3.0 - 3.5 minutes[4][18] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[14][17][19] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | m/z 436.4 → 235.2[14] (Positive); m/z 434.10 -> 179.10[19] (Negative) |
| MRM Transition (this compound) | m/z 439.5 → 294.2[14][16] (Positive) |
| Dwell Time | ~200 ms |
Quantitative Data and Method Validation
A robust bioanalytical method must be validated to ensure its accuracy, precision, and reliability. The following tables present representative validation data for an LC-MS/MS method for valsartan using this compound as the internal standard.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Valsartan | 5.00 - 10,000 | > 0.99[14] |
| Valsartan | 50.2 - 6018.6 | ≥ 0.995[19] |
| Valsartan | 0.5 - 5000 | Not specified, but validated[18] |
Table 4: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) | Reference |
| Valsartan | LQC, MQC, HQC | 2.4 - 7.5 | 98 - 109 | Not specified | Not specified | [18] |
| Valsartan | LQC, MQC, HQC | 3.46 - 8.33 | 93.53 - 107.13 | 5.85 - 7.05 | 95.26 - 104.0 | [2][20] |
| Valsartan | LQC, MQC, HQC | Not specified | 105.68 - 114.22 | Not specified | 98.41 - 108.16 | [19] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Table 5: Recovery
| Analyte | Concentration Level | Mean Recovery (%) | Reference |
| Valsartan | LQC, MQC, HQC | 86.9 | [11] |
| Valsartan-d9 (similar to d3) | N/A | 86.7 | [11] |
| Valsartan | N/A | 81.4 | [2] |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of valsartan. Its mechanism of action is analytical, leveraging its near-identical physicochemical properties to the parent drug to correct for variability inherent in the LC-MS/MS workflow. By co-eluting and exhibiting similar ionization behavior, while being distinguishable by mass, this compound enables the development of highly accurate, precise, and robust quantitative methods. The detailed protocols and validation data presented in this guide underscore its suitability and widespread application in clinical and pharmaceutical research, ensuring reliable data for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hrpub.org [hrpub.org]
- 7. researchgate.net [researchgate.net]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 18. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
The Role of Valsartan-d3 in Advancing Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, the pursuit of accurate and reliable analytical data is paramount. The development of novel therapeutics and the characterization of their pharmacokinetic profiles demand methodologies that can ensure precision and reproducibility. This technical guide delves into the critical role of Valsartan-d3, a deuterated analog of the widely prescribed antihypertensive drug Valsartan, in enhancing the robustness of bioanalytical assays. Its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification has become an indispensable tool for researchers. This document provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In pharmacokinetic and drug metabolism studies, the precise measurement of drug concentrations in biological matrices is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, in conjunction with LC-MS/MS, is widely recognized as the gold standard for bioanalysis.[1] Deuterated standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2][3] This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1]
The key advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (Valsartan) during chromatographic separation. This co-elution ensures that any variations encountered during sample preparation, such as extraction losses, and matrix effects, like ion suppression or enhancement in the mass spectrometer, affect both the analyte and the internal standard equally.[1][4] This normalization leads to more accurate and precise quantification of the drug in complex biological samples.
Quantitative Analysis: The Impact of this compound
The use of a deuterated internal standard significantly improves the quality of bioanalytical data. The following tables summarize key parameters from studies utilizing deuterated standards for the quantification of Valsartan, highlighting the precision and linearity achieved.
| Parameter | Valsartan | Internal Standard | Value | Reference |
| Linear Range | Valsartan | Valsartan-D9 | 0.50 – 20000.00 ng/mL | [5] |
| Intra-run Precision (%CV) | Valsartan | Valsartan-D9 | 1.3 to 2.5% | [5] |
| Inter-run Precision (%CV) | Valsartan | Valsartan-D9 | 2.1 to 3.2% | [5] |
| Overall Recovery | Valsartan | Valsartan-D9 | 86.9% | [5] |
| Overall Recovery | Valsartan-D9 | - | 86.7% | [5] |
| Parameter | Value |
| Linear Range | 5, 10, 50, 200, 1,000, and 5,000 ng/mL |
| Quality Control Samples | 20, 500, and 4,000 ng/mL |
| Internal Standard Concentration | 150 ng/mL |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the quantification of Valsartan in biological matrices using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation
This protocol outlines a common and rapid method for extracting Valsartan from plasma samples.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new set of tubes or a 96-well plate for analysis.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to increase concentration and improve compatibility with the LC system.
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Valsartan and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation (e.g., Zorbax-SB C18, 75 × 4.6 mm, 3.5 μm or Thermo Hypurity C18, 4.6mm x 150 mm, 5.0 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected onto the column.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and it can be operated in either positive or negative ion mode. For Valsartan, negative ion mode is often employed.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions:
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram, generated using the DOT language, illustrates a typical bioanalytical workflow for the quantification of Valsartan using this compound.
References
Valsartan-d3: A Technical Guide for Hypertension and Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Valsartan-d3, a deuterated form of the angiotensin II receptor blocker (ARB) Valsartan. While Valsartan is a widely prescribed medication for hypertension and heart failure, this compound's primary role in research is not as a therapeutic agent itself, but as a crucial tool for the precise quantification of Valsartan in biological matrices. Its use as a stable isotope-labeled internal standard in pharmacokinetic and pharmacodynamic studies is pivotal for accurate drug development and clinical monitoring.
Introduction to Valsartan and the Role of Deuteration
Valsartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and a decrease in cardiovascular stress, making it an effective treatment for hypertension and heart failure.[1]
Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a technique used in pharmaceutical research to create stable isotope-labeled compounds.[2] These deuterated analogs are chemically almost identical to the parent drug but have a higher mass. This mass difference allows them to be distinguished from the non-deuterated drug by mass spectrometry, making them ideal internal standards for quantitative bioanalysis.[2][3] this compound is the deuterium-labeled version of Valsartan and is widely used for this purpose in research settings.[4]
Mechanism of Action of Valsartan
Valsartan's mechanism of action is central to its therapeutic efficacy in hypertension and heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, is a primary component of this system. Valsartan selectively antagonizes the AT1 receptor, preventing angiotensin II from binding and initiating its physiological effects. This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure and a reduction in the cardiac workload.[1]
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Valsartan-d3 in Advancing Diabetic Nephropathy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in its pathophysiology, making RAAS inhibitors like valsartan critical in its management. This technical guide delves into the pivotal, yet often understated, role of Valsartan-d3, a deuterated isotopologue of valsartan, in the research and development of therapies for diabetic nephropathy. While not a therapeutic agent itself, this compound is indispensable for the accurate quantification of valsartan in biological matrices, a fundamental requirement for pharmacokinetic and pharmacodynamic (PK/PD) studies that underpin our understanding of the drug's efficacy and safety in this patient population. This guide will explore the mechanism of action of valsartan, the critical role of this compound as an internal standard, and provide detailed experimental protocols and data presentation for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Challenge of Diabetic Nephropathy and the Promise of RAAS Inhibition
Diabetic nephropathy is a serious microvascular complication of diabetes mellitus, characterized by progressive kidney damage that can lead to end-stage renal disease.[1][2] The pathogenesis is complex, involving hyperglycemia-induced hemodynamic and metabolic changes that activate the RAAS.[1][3] Angiotensin II, the primary effector of the RAAS, plays a significant role in the development and progression of diabetic nephropathy through both hemodynamic and non-hemodynamic mechanisms.[3][4][5] It causes vasoconstriction of the efferent arterioles, leading to increased intraglomerular pressure, and also promotes inflammation, fibrosis, and oxidative stress in the kidneys.[3][5]
Valsartan, an angiotensin II receptor blocker (ARB), selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby mitigating its detrimental effects.[6] This leads to reduced blood pressure, decreased proteinuria, and a slowing of the progression of renal disease in patients with type 2 diabetes.[6][7][8]
The Indispensable Role of this compound in Research
In the realm of drug development and clinical research for diabetic nephropathy, the accurate measurement of valsartan concentrations in biological samples such as plasma is paramount. This is where this compound plays a crucial role. As a stable, isotopically labeled version of valsartan, it serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[9][10][11][12]
Why is an Internal Standard Necessary?
During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the LC-MS/MS analysis, variations can occur that affect the final measurement. These can include:
-
Loss of analyte during sample processing.
-
Variations in injection volume.
-
Ion suppression or enhancement in the mass spectrometer source.
By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing and analytical variations as the unlabeled valsartan. The ratio of the analytical signal of valsartan to that of this compound is then used for quantification. This ratiometric measurement corrects for any variations, leading to highly accurate and precise results.
Mechanism of Action of Valsartan in Diabetic Nephropathy
Valsartan exerts its renoprotective effects primarily by blocking the AT1 receptor, which in turn inhibits the downstream signaling pathways activated by angiotensin II. This multifaceted mechanism is crucial in mitigating the progression of diabetic nephropathy.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. In diabetic nephropathy, this system is often overactivated.
Angiotensin II and TGF-β Signaling in Renal Fibrosis
Angiotensin II is a potent inducer of transforming growth factor-beta (TGF-β), a key cytokine in the pathogenesis of renal fibrosis.[4][13] TGF-β stimulates the production of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis, hallmarks of diabetic nephropathy.[2][14][15] Valsartan, by blocking the AT1 receptor, inhibits the Angiotensin II-mediated upregulation of TGF-β, thereby reducing renal fibrosis.[7][16]
Experimental Protocols: Quantification of Valsartan using this compound
The following sections provide a generalized, yet detailed, protocol for the quantification of valsartan in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Valsartan reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting valsartan from plasma.
Detailed Steps:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of valsartan and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B, hold, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | m/z 434.2 → 179.1[11][17] |
| MRM Transition (this compound) | m/z 437.2 → 179.1[11] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of valsartan to this compound against the known concentrations of valsartan standards. The concentration of valsartan in the unknown samples is then determined from this curve using the measured peak area ratio.
Table 3: Example Calibration Curve Data
| Valsartan Conc. (ng/mL) | Valsartan Peak Area | This compound Peak Area | Peak Area Ratio (Valsartan/Valsartan-d3) |
| 5 | 1,250 | 25,000 | 0.05 |
| 10 | 2,550 | 25,500 | 0.10 |
| 50 | 12,600 | 25,200 | 0.50 |
| 200 | 50,400 | 25,200 | 2.00 |
| 1000 | 251,000 | 25,100 | 10.00 |
| 5000 | 1,255,000 | 25,100 | 50.00 |
Pharmacokinetic Data from Valsartan Studies
The use of robust analytical methods, enabled by this compound, has allowed for the detailed characterization of valsartan's pharmacokinetics.
Table 4: Pharmacokinetic Parameters of Valsartan (80 mg single dose, fasted state)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 3156 ± 869 | [18] |
| Tmax (h) | 3.67 ± 0.98 | [18] |
| AUC0-24h (ng·h/mL) | 20181 ± 3535 | [18] |
| t1/2 (h) | 6.72 ± 1.25 | [18] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Conclusion
This compound is a critical tool in the arsenal of researchers and drug developers working to combat diabetic nephropathy. While it does not have a direct therapeutic effect, its role as an internal standard in bioanalytical methods is fundamental to generating the high-quality pharmacokinetic and pharmacodynamic data necessary for understanding and optimizing valsartan therapy. The detailed protocols and data presented in this guide underscore the importance of such tools in the rigorous scientific investigation of treatments for diabetic kidney disease. The continued use of stable isotope-labeled standards like this compound will be essential for the development of new and improved therapies for this devastating complication of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways Involved in Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the renin angiotensin system in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of angiotensin II in diabetic nephropathy: emphasis on nonhemodynamic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Valsartan slows the progression of diabetic nephropathy in db/db mice via a reduction in podocyte injury, and renal oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anatoljcardiol.com [anatoljcardiol.com]
- 9. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of angiotensin II in diabetic nephropathy. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 18. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
Valsartan-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Valsartan-d3, a deuterated internal standard crucial for the accurate quantification of the widely used antihypertensive drug, Valsartan, in various biological matrices. This document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.
Understanding the Certificate of Analysis
A Certificate of Analysis for this compound is a formal document that confirms the identity, quality, and purity of a specific batch of the material. It is a critical component of quality control, ensuring that the compound is suitable for its intended analytical applications.[1][2] The CoA provides a summary of the tests performed, the established specifications, and the actual results obtained for the batch.
The following diagram illustrates the core components typically found on a Certificate of Analysis for an analytical standard like this compound.
Caption: Core Components of a Certificate of Analysis.
Quantitative Data Summary
The following table summarizes the typical analytical tests, specifications, and representative results for a batch of high-purity this compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid powder[3][4] | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO[5] or Methanol | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Consistent with the structure of this compound[3][4] | Conforms | ¹H Nuclear Magnetic Resonance |
| Identity (Mass Spec) | Consistent with the molecular weight of this compound[3][4] | Conforms | Mass Spectrometry (MS) |
| Purity (HPLC) | ≥ 98.0%[3] | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 98% Deuterium incorporation | 99.2% | Mass Spectrometry (MS) |
| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC) |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Impurities (e.g., NDMA, NDEA) | Below detection or within acceptable limits[6] | Not Detected | LC-MS/MS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify this compound from its potential impurities.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of the organic phase, which is gradually increased to elute more hydrophobic impurities.
-
Flow Rate: Approximately 0.5 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.[7]
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., methanol or acetonitrile/water mixture) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is typically used.
-
Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired adduct ions.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the molecular weight of this compound (C24H26D3N5O3).[8]
-
Procedure for Isotopic Purity: High-resolution mass spectrometry is used to determine the distribution of isotopic peaks. The relative intensities of the peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms of Valsartan are measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to the expected spectrum for the this compound structure. The absence or significant reduction of the signal corresponding to the protons replaced by deuterium confirms the isotopic labeling.
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a batch of this compound.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
A thorough understanding and critical evaluation of the Certificate of Analysis for this compound are paramount for ensuring the quality and reliability of experimental data in research and drug development. The purity, isotopic enrichment, and structural integrity of this internal standard directly impact the accuracy of pharmacokinetic, metabolic, and other quantitative studies. By familiarizing themselves with the analytical techniques and data presented in this guide, researchers can confidently assess the suitability of their this compound standard for its intended application.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 缬沙坦 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. fda.gov [fda.gov]
- 7. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Acanthus Research [acanthusresearch.com]
Methodological & Application
Quantitative analysis of Valsartan in human plasma with Valsartan-d3
An Application Note for the Quantitative Analysis of Valsartan in Human Plasma using a Validated LC-MS/MS Method
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of Valsartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Valsartan in human plasma, utilizing its deuterated stable isotope, Valsartan-d3, as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up, providing high recovery and minimizing matrix effects.
Principle
The method involves the extraction of Valsartan and the internal standard (this compound) from human plasma using solid-phase extraction. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard compensates for potential variability during sample preparation and analysis, leading to reliable quantification.[1]
Materials and Instrumentation
Reagents and Chemicals
-
Valsartan reference standard (Purity ≥99%)
-
This compound internal standard (Purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K3EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu, Waters ACQUITY, or equivalent UPLC/HPLC system.
-
Mass Spectrometer: Sciex API 4000/5500, Waters Xevo TQ, or equivalent triple quadrupole mass spectrometer with an ESI source.
-
SPE Cartridges: Oasis HLB (30 mg/1 cc) or equivalent.[1]
-
Analytical Column: C18 column (e.g., Waters XBridge C18, 100 × 4.6 mm, 3.5 µm).[2]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valsartan and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Valsartan primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 1000 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate Valsartan working standard solutions to prepare a series of calibration standards. A typical concentration range is 5.00 ng/mL to 10,000 ng/mL.[3]
-
Quality Control (QC) Samples: Independently prepare QC samples in drug-free plasma at four concentration levels:
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol outlines the steps for extracting Valsartan from plasma samples.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. scielo.br [scielo.br]
Application Notes & Protocols for a Pharmacokinetic Study Utilizing Valsartan-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic (PK) study of valsartan using Valsartan-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, offering high accuracy and precision by correcting for variability during the analytical process.[1][2][3]
Introduction to Valsartan and the Role of this compound
Valsartan is an orally active, potent, and specific angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype, leading to reduced blood pressure.[4][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for dose optimization and ensuring therapeutic efficacy.
A key component of a robust bioanalytical method is the internal standard (IS), which is added to samples to control for variability in sample extraction, injection volume, and ionization efficiency.[2][3][6] this compound, a deuterated version of valsartan, is the ideal internal standard for pharmacokinetic studies. Because its physicochemical properties are nearly identical to valsartan, it co-elutes chromatographically and experiences the same matrix effects, allowing for highly accurate quantification of the analyte.[1][3] The stable isotope label provides a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.[2]
Pharmacokinetic Study Design: A Single-Dose, Open-Label Study in Healthy Volunteers
This protocol outlines a typical single-dose, open-label pharmacokinetic study in healthy human volunteers.
Objective: To determine the pharmacokinetic profile of a single oral dose of valsartan in healthy subjects.
Study Population: A cohort of healthy male and/or female volunteers, typically between the ages of 18 and 45.[7]
Study Design:
-
Screening: Potential subjects undergo a thorough medical screening, including a physical examination, ECG, and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) to ensure they meet the inclusion criteria.[7]
-
Dosing: After an overnight fast, subjects receive a single oral dose of valsartan (e.g., 80 mg).[8][9]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points. A typical sampling schedule would be pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[8]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -70°C or lower until analysis.[10]
Bioanalytical Method: LC-MS/MS Quantification of Valsartan in Plasma
The concentration of valsartan in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials and Reagents
-
Valsartan reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
Experimental Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting valsartan from plasma samples.[10][11][12]
-
Sample Thawing: Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly. The internal standard should be added as early as possible in the sample processing to account for variability.[13]
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
Experimental Protocol: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separating valsartan from endogenous plasma components. A typical starting condition is 70:30 (A:B). |
| Flow Rate | 0.4 mL/min[10] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative ion mode.[10][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | e.g., m/z 436.2 → 291.2 |
| MRM Transition (this compound) | e.g., m/z 439.2 → 294.2[10] |
| Instrument Parameters | Optimized declustering potential, collision energy, and other source parameters. |
Data Analysis and Presentation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of valsartan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The concentrations of valsartan in the unknown samples are then calculated from this curve. The linear range for valsartan in plasma is often established between 10 ng/mL and 5000 ng/mL.[9]
Pharmacokinetic Parameters
The plasma concentration-time data for each subject is used to calculate the following key pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
Representative Pharmacokinetic Data
The following table summarizes typical pharmacokinetic parameters for a single 80 mg oral dose of valsartan in healthy volunteers under fasting conditions.
| Parameter | Mean Value | Standard Deviation (SD) |
| Cmax (ng/mL) | 3156 | 869 |
| Tmax (h) | 3.67 | 0.98 |
| AUC0-24h (ng·h/mL) | 20181 | 3535 |
| AUC0-∞ (ng·h/mL) | 20576 | 3540 |
| t1/2 (h) | 6.72 | 1.25 |
Data adapted from a study in healthy volunteers after a single 80 mg dose of valsartan.[9]
Food can affect the absorption of valsartan, typically decreasing the AUC by about 40% and Cmax by about 50%.[4][15]
Visualizations
Experimental Workflow
Caption: Workflow of a pharmacokinetic study.
Role of this compound in Bioanalysis
Caption: Role of the internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the accurate quantification of valsartan in biological matrices. This methodology is fundamental for defining the pharmacokinetic profile of valsartan, supporting drug development, and informing clinical use. The detailed protocols and study design considerations outlined in these application notes serve as a comprehensive guide for professionals in the field of pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. laboratoriochile.cl [laboratoriochile.cl]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Pharmacokinetic and bioequivalence study of two brands of valsartan tablets in healthy male volunteers | Scilit [scilit.com]
- 9. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 14. researchgate.net [researchgate.net]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for In Vitro Metabolism Studies of Valsartan with Valsartan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) primarily used to treat high blood pressure and heart failure. While it is largely excreted unchanged, a minor portion of the drug undergoes metabolism.[1][2][3] Understanding the in vitro metabolism of valsartan is crucial for predicting potential drug-drug interactions and characterizing its pharmacokinetic profile. The primary metabolic pathway for valsartan is the formation of its valeryl-4-hydroxy metabolite.[1][2][4][5] In vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the main enzyme responsible for this transformation.[1][2][4][5]
These application notes provide detailed protocols for conducting in vitro metabolism studies of valsartan using human liver microsomes and recombinant CYP enzymes. The use of a stable isotope-labeled internal standard, such as Valsartan-d3, is essential for accurate quantification of valsartan and its metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro metabolism studies of valsartan.
Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxyvalsartan Formation in Human Liver Microsomes [2][3][4]
| Parameter | Value Range | Units |
| Apparent Km | 41.9 - 55.8 | µM |
| Apparent Vmax | 27.2 - 216.9 | pmol/min/mg protein |
Table 2: Inhibition Constants (Ki) Related to Valsartan and CYP2C9 [4]
| Inhibitor | Substrate (Probe Activity) | Ki Value | Inhibition Type |
| Valsartan | Diclofenac (4'-hydroxylation) | 46.1 | µM |
| Diclofenac | Valsartan (4-hydroxylation) | 1.2 | µM |
Experimental Protocols
Protocol 1: Determination of Valsartan Metabolism in Human Liver Microsomes (HLMs)
Objective: To determine the kinetic parameters (Km and Vmax) of 4-hydroxyvalsartan formation from valsartan in HLMs.
Materials:
-
Valsartan
-
This compound (internal standard)
-
4-Hydroxyvalsartan (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Purified water
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of valsartan and 4-hydroxyvalsartan in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound in methanol to be used as the internal standard (IS).
-
Prepare working solutions of valsartan at various concentrations by serial dilution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled HLMs (final protein concentration, e.g., 0.1-0.5 mg/mL)
-
Valsartan working solution (to achieve a range of final concentrations, e.g., 1-100 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 4-hydroxyvalsartan.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions for 4-hydroxyvalsartan and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve for 4-hydroxyvalsartan using the analytical standards.
-
Quantify the amount of 4-hydroxyvalsartan formed in each incubation.
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Identification of CYP Enzymes Responsible for Valsartan Metabolism
Objective: To identify the specific cytochrome P450 isozymes involved in the metabolism of valsartan using recombinant human CYP enzymes.
Materials:
-
Valsartan
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)
-
NADPH regenerating system
-
Control microsomes (without expressed CYPs)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal Standard (this compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Follow a similar incubation procedure as in Protocol 1, but replace the HLMs with individual recombinant human CYP enzymes.
-
Use a fixed concentration of valsartan (e.g., at its approximate Km value).
-
Include a negative control with control microsomes lacking CYP activity.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and prepare the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 4-hydroxyvalsartan as described in Protocol 1.
-
-
Data Analysis:
-
Compare the rate of 4-hydroxyvalsartan formation across the different recombinant CYP enzymes.
-
The enzyme that shows the highest rate of metabolite formation is the primary enzyme responsible for valsartan metabolism.[4]
-
Visualizations
Caption: Experimental Workflow for In Vitro Valsartan Metabolism.
Caption: Metabolic Pathway of Valsartan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]
- 7. scielo.br [scielo.br]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a Bioequivalence Study of Valsartan Formulations Using Valsartan-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist that is widely used in the treatment of hypertension, heart failure, and post-myocardial infarction. The development of generic formulations of valsartan requires the demonstration of bioequivalence to the reference listed drug. This document provides a detailed protocol for a bioequivalence study of two oral formulations of valsartan, utilizing a robust and sensitive analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Valsartan-d3 as the internal standard.
The study design and analytical methodology are based on established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and are supported by findings from various published bioequivalence and pharmacokinetic studies.[1][2][3] The primary objective of a bioequivalence study is to demonstrate that the test formulation exhibits a rate and extent of absorption that are not significantly different from those of the reference formulation when administered at the same molar dose.[4][5]
2.0 Experimental Protocols
2.1 Study Design and Conduct
A typical bioequivalence study for valsartan formulations is designed as a single-dose, two-treatment, two-period, two-sequence, randomized crossover study under fasting conditions.[2][3][6]
-
Study Population: A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power.[3][7] Subjects undergo a comprehensive medical screening to confirm their health status.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test formulation followed by Reference formulation, or vice-versa).
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference valsartan formulation with a standardized volume of water.[8][9]
-
Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[8][9]
-
Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K3EDTA) at predose (0 hours) and at specified time points post-dose. A typical sampling schedule includes collections at 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 24, 36, and 48 hours after dosing.[8]
-
Sample Handling and Storage: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.[10]
2.2 Bioanalytical Method: LC-MS/MS Quantification of Valsartan
The concentration of valsartan in plasma samples is determined using a validated LC-MS/MS method.
-
Internal Standard: this compound is used as the internal standard (IS) to ensure accuracy and precision by correcting for potential variability during sample processing and analysis.[8][10][11][12]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix thoroughly and then centrifuge at high speed (e.g., 15,000 rpm) for 3 minutes at 4°C.[13]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[13]
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate and 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).[10][13]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[13]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI can be operated in either positive or negative ion mode. For valsartan, both have been successfully used.[13][14][15]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for valsartan and this compound are monitored.
-
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines, demonstrating specificity, linearity, accuracy, precision, recovery, and stability.[13] The linear range should cover the expected plasma concentrations, for instance, from 5 ng/mL to 5000 ng/mL.[14]
3.0 Data Presentation
3.1 Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated for valsartan for each subject for both the test and reference formulations using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
3.2 Statistical Analysis and Bioequivalence Assessment
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.[16] These parameters are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of these parameters are calculated. For bioequivalence to be concluded, the 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[4][16]
Table 1: Summary of Pharmacokinetic Parameters for Valsartan
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| AUC0-t (hng/mL) | [Insert Value] | [Insert Value] |
| AUC0-∞ (hng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] |
Table 2: Bioequivalence Assessment of Valsartan Formulations
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-t | [Insert Value] | [Insert Value] - [Insert Value] |
| AUC0-∞ | [Insert Value] | [Insert Value] - [Insert Value] |
4.0 Mandatory Visualizations
Caption: Workflow of a typical bioequivalence study for Valsartan formulations.
Caption: Workflow for the bioanalytical quantification of Valsartan in plasma.
References
- 1. pharmadesk.com [pharmadesk.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence study of a valsartan tablet and a capsule formulation after single dosing in healthy volunteers using a replicated crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 16. Pharmacokinetics and safety of highly variable valsartan in single-pill combination with amlodipine versus its generic formulation: a randomized, three-cycle, three-sequence, partially replicated crossover phase I bioequivalence clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valsartan Analysis Using a Deuterated Internal Standard
These application notes provide detailed methodologies for the quantitative analysis of valsartan in biological matrices, primarily human plasma, utilizing a deuterated internal standard. The protocols are designed for researchers, scientists, and professionals in drug development, offering a comparative overview of common sample preparation techniques.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1] Accurate quantification of valsartan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Valsartan-d3 or Valsartan-d9, is the gold standard for mass spectrometric detection, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3]
This document outlines three prevalent sample preparation techniques for valsartan analysis:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a complex matrix.
Each section provides a detailed experimental protocol, a summary of expected quantitative performance, and a workflow diagram.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique due to its simplicity and high throughput.[4][5] It involves the addition of an organic solvent or an acid to a plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Aliquoting:
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a specific volume of the deuterated valsartan internal standard (e.g., Valsartan-d9) solution to each sample to achieve a final concentration within the linear range of the assay.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
-
Evaporation (Optional):
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a specific volume (e.g., 500 µL) of the mobile phase used for the LC-MS/MS analysis.[6]
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) |
| Recovery | Valsartan: ~81.4% - 86.9%[7][8] |
| Deuterated Standard: ~86.7%[7] | |
| Linearity Range | 20 - 10,000 ng/mL[9] |
| Intra-day Precision (%CV) | 1.3% - 8.33%[7][8] |
| Inter-day Precision (%CV) | 2.1% - 7.05%[7][8] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[9] |
Workflow Diagram
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.
Experimental Protocol
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Aliquoting:
-
Pipette 500 µL of the plasma sample into a clean centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a specific volume of the deuterated valsartan internal standard solution to each sample.
-
-
Acidification:
-
Add 200 µL of 10% formic acid and vortex for 1 minute.[6]
-
-
Extraction:
-
Centrifugation:
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
-
Reconstitution:
-
Reconstitute the residue in a specific volume (e.g., 500 µL) of the mobile phase.[6]
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) |
| Recovery | Valsartan: ~81.4%[6][8] |
| Linearity Range | 25 - 8,000 ng/mL[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[9] |
Workflow Diagram
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation method that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.
Experimental Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the plasma sample with the deuterated internal standard.
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Drying (Optional):
-
Dry the cartridge for a few minutes under vacuum or with a stream of nitrogen.[11]
-
-
Elution:
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]
-
-
Reconstitution:
-
Reconstitute the residue in a specific volume (e.g., 500 µL) of the mobile phase.[12]
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) |
| Recovery | High (often >80%) |
| Linearity Range | 6.062 - (upper limit not specified) ng/mL[13] |
| Intra-day Precision (%CV) | 2.5% - 9.2%[13] |
| Inter-day Precision (%CV) | 2.9% - 8.0%[13] |
| Lower Limit of Quantification (LLOQ) | 6.062 ng/mL[13] |
Workflow Diagram
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for valsartan analysis depends on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and the complexity of the sample matrix. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample than PPT but is more labor-intensive. Solid-phase extraction generally yields the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. The use of a deuterated internal standard is strongly recommended for all techniques to ensure the accuracy and precision of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. tandfonline.com [tandfonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Optimization via experimental design of an SPE-HPLC-UV-fluorescence method for the determination of valsartan and its metabolite in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Valsartan-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Valsartan-d3, a common internal standard for the antihypertensive drug Valsartan, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and parameters are compiled from validated methods to ensure robust and reliable results.
Overview
Valsartan is an angiotensin II receptor blocker widely prescribed for the treatment of hypertension and heart failure. Accurate quantification of Valsartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This document outlines the key parameters and a detailed protocol for the detection of this compound by LC-MS/MS.
Mass Spectrometry Parameters
The following tables summarize the typical mass spectrometry parameters for the detection of Valsartan and its deuterated internal standard, this compound. These parameters can be used as a starting point for method development and should be optimized for the specific instrument being used.
Table 1: Mass Spectrometry Parameters for Valsartan and this compound (Positive Ion Mode)
| Parameter | Valsartan | This compound |
| Precursor Ion (m/z) | 436.4 | 439.5 |
| Product Ion (m/z) | 291.5 | 294.2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Declustering Potential (DP) | 65 V | 65 V |
| Entrance Potential (EP) | 10 V | 5 V |
| Collision Energy (CE) | 16 V | 24 V |
| Collision Cell Exit Potential (CXP) | 7 V | 35 V |
Note: These values may require optimization based on the mass spectrometer used.
Table 2: Mass Spectrometry Parameters for Valsartan and Deuterated Standards (Negative Ion Mode)
| Parameter | Valsartan | Valsartan-d9 |
| Precursor Ion (m/z) | 434.2 | 443.2 |
| Product Ion (m/z) | 179.1 | 179.1 |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Cone Voltage | 40 V | 40 V |
Note: Data for this compound in negative mode is less commonly reported, but the principles of fragmentation would be similar to Valsartan-d9.
Liquid Chromatography Parameters
Chromatographic separation is critical for resolving Valsartan and this compound from endogenous matrix components. The following table outlines a typical set of LC conditions.
Table 3: Liquid Chromatography Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.2 | |
| 2.3 | |
| 3.3 | |
| 3.4 | |
| 4.5 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 8 °C |
Experimental Protocol
This protocol describes a typical workflow for the analysis of Valsartan in human plasma using this compound as an internal standard.
Materials and Reagents
-
Valsartan and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial. Add 100 µL of a 1:1 (v/v) acetonitrile:water solution.
-
Mixing: Vortex the plate or vials for 5 minutes.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for this compound detection.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in the Multiple Reaction Monitoring (MRM) process for this compound.
These application notes provide a solid foundation for the development and implementation of a robust LC-MS/MS method for the quantification of Valsartan using this compound as an internal standard. Researchers are encouraged to perform their own method validation according to the relevant regulatory guidelines.
Application Note: High-Performance Chromatographic Separation of Valsartan and Valsartan-d3 for Accurate Quantification
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2][3] Accurate determination of Valsartan concentrations in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control.[4] The use of a stable isotope-labeled internal standard, such as Valsartan-d3, is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[5][6] This application note provides a detailed protocol for the efficient chromatographic separation of Valsartan and its deuterated analog, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS).
Principle
This method utilizes the principle of reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. Valsartan and this compound, being relatively nonpolar, are retained on the column and then eluted by a mobile phase of appropriate organic solvent composition. Due to their nearly identical physicochemical properties, they co-elute. Their separation from endogenous plasma components and subsequent detection are achieved with high selectivity and sensitivity using a tandem mass spectrometer. The quantification of Valsartan is based on the ratio of its peak area to that of the internal standard, this compound.
Experimental Protocols
1. Materials and Reagents
-
Valsartan reference standard
-
This compound internal standard[7]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5][6]
-
Analytical column: ACE 5 C8 (50 x 2.1 mm) or equivalent[4]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Valsartan and this compound, respectively, in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.[5]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Valsartan stock solution with a 1:1 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 5 ng/mL to 10,000 ng/mL.[5]
-
-
Internal Standard Working Solution (600 ng/mL):
-
Dilute the this compound stock solution with a 1:1 (v/v) mixture of acetonitrile and water.[5]
-
-
Mobile Phase:
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
5. Chromatographic and Mass Spectrometric Conditions
A summary of the chromatographic and mass spectrometric conditions is presented in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | ACE 5 C8 (50 x 2.1 mm)[4] |
| Mobile Phase | A: 5 mM ammonium acetate + 0.1% formic acid in waterB: Acetonitrile[5][6] |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 3-5 µL[5][8] |
| Column Temperature | Ambient |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | Q1: 436.2 Da → Q3: 291.2 Da (example) |
| MRM Transition (this compound) | Q1: 439.5 Da → Q3: 294.2 Da[6] |
Data Presentation
Table 1: Quantitative Data Summary for Valsartan and this compound Analysis
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Valsartan | ~1.5 - 2.5 | 5.00 - 10,000[5] | 5.00[5] |
| This compound | ~1.5 - 2.5 | N/A | N/A |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase composition.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Valsartan.
The described RP-HPLC method coupled with tandem mass spectrometry provides a robust and reliable approach for the simultaneous separation and quantification of Valsartan and its deuterated internal standard, this compound. The protocol is suitable for high-throughput analysis in clinical and pharmaceutical research settings, ensuring accurate and precise measurement of Valsartan concentrations.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. clarityxdna.com [clarityxdna.com]
- 4. An LC-MS/MS Method for Determination of Triple Drugs Combination ...: Ingenta Connect [ingentaconnect.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shimadzu.com [shimadzu.com]
Application Note: Therapeutic Drug Monitoring of Valsartan Using a Validated LC-MS/MS Method with Valsartan-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of valsartan in human plasma. The use of a stable isotope-labeled internal standard, valsartan-d3, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a rapid and efficient workflow for clinical research and drug development professionals.
Introduction
Valsartan is an orally active, potent angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension, heart failure, and to reduce cardiovascular risk following myocardial infarction.[1][2][3] Therapeutic drug monitoring of valsartan can be crucial in managing hypertensive patients to ensure optimal therapeutic outcomes and assess patient adherence to their prescribed regimen.[4][5] Variations in individual patient pharmacokinetics necessitate a reliable analytical method to accurately measure plasma concentrations of valsartan. This LC-MS/MS method, utilizing this compound as an internal standard, provides the selectivity and sensitivity required for precise quantification in a clinical research setting.
Experimental Protocol
Materials and Reagents
-
Valsartan analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of valsartan by dissolving the appropriate amount of the standard in methanol.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of valsartan by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.[7]
-
Prepare a working solution of the internal standard (this compound) by diluting its stock solution with the same diluent to a final concentration of 600 ng/mL.[7]
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate valsartan working standard solutions to achieve a concentration range of 5.00-10000 ng/mL.[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15 ng/mL, 4000 ng/mL, and 7500 ng/mL) in the same manner.[7]
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 50 µL of each plasma sample, add 25 µL of the this compound internal standard working solution.[7]
-
Add 300 µL of acetonitrile to each tube as the protein precipitating agent.[7]
-
Vortex the mixture for 10 minutes.[7]
-
Centrifuge the samples at 2,500 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vials.[7]
-
Add 100 µL of a 50:50 (v/v) acetonitrile-water mixture to each well/vial.[7]
-
Vortex the plate/vials for 5 minutes before injection into the LC-MS/MS system.[7]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm)[7] |
| Mobile Phase A | 5 mM ammonium acetate and 0.1% formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 3.00 µL[7] |
| Column Temperature | 40°C |
| Run Time | Approximately 3.0 minutes[8] |
| Gradient | A gradient elution program should be optimized to ensure proper separation of valsartan from endogenous plasma components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Valsartan | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] | Positive Electrospray Ionization (ESI+)[7] |
| Precursor Ion (m/z) | 436.2[9] | 439.5[7] |
| Product Ion (m/z) | 291.5[9] | 294.2[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Declustering Potential (DP) | 65 V[7] | 65 V[7] |
| Collision Energy (CE) | 24 V[7] | 24 V[7] |
Data Analysis and Validation
The concentration of valsartan in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.00 - 10000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[7] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Valsartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Therapeutic Drug Monitoring in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Valsartan-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Valsartan-d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in this compound analysis?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on the this compound internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[1][2] This can compromise the accuracy of quantitative analysis. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration. In severe cases, it could even be misidentified as the unlabeled analyte, creating a "false positive".
Q2: Which deuterium labels are most susceptible to exchange?
Deuterium atoms on heteroatoms (like oxygen or nitrogen) and those adjacent to carbonyl groups are particularly susceptible to exchange, especially under acidic or basic conditions.[1][3] While the deuterium atoms in commercially available this compound are typically on a methyl group, it is crucial to be aware of the potential for exchange under harsh experimental conditions.
Q3: What are the primary factors that promote isotopic exchange of this compound?
The main factors influencing the rate of isotopic exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[1][4] For many compounds, the minimum rate of exchange occurs in a neutral or near-neutral pH range.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate hydrogen atoms and thus facilitate isotopic exchange. Aprotic solvents (e.g., acetonitrile) are generally preferred for storing deuterated standards.
Q4: How can I detect if isotopic exchange is occurring with my this compound standard?
Signs of isotopic exchange include:
-
Decreasing internal standard signal: A gradual decrease in the peak area of this compound over a sequence of injections.[2]
-
Appearance of unexpected peaks: The emergence of peaks corresponding to Valsartan-d2, -d1, or even the unlabeled Valsartan.[1]
-
Inaccurate or imprecise results: Poor accuracy and precision in your quality control samples can be an indicator of internal standard instability.
-
Positive bias in QC samples: A consistent positive bias in quality control samples could be due to the loss of deuterium from the internal standard, leading to an artificially inflated analyte-to-internal standard ratio.[1]
Q5: Are there alternatives to deuterated internal standards that are less prone to exchange?
Yes, stable isotope-labeled internal standards using heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are less susceptible to isotopic exchange.[1][5] These can be a more robust alternative if significant deuterium exchange is observed with this compound and cannot be mitigated.
Troubleshooting Guides
Issue 1: Gradual Decrease in this compound Peak Area Over Time
Possible Cause: Isotopic exchange of the deuterium labels on the this compound internal standard due to instability in the analytical solution.[2]
Troubleshooting Steps:
-
Assess Autosampler Stability:
-
Experiment: Prepare a set of quality control (QC) samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature.[1]
-
Action: If a time-dependent decrease in the this compound signal is observed, consider lowering the autosampler temperature (e.g., to 4°C).
-
-
Evaluate Solvent and pH Effects:
-
Experiment: Prepare the this compound working solution in different solvents (e.g., acetonitrile vs. methanol/water mixtures) and at different pH values (acidic, neutral, basic). Analyze these solutions over time to assess stability.
-
Action: Switch to an aprotic solvent like acetonitrile for stock and working solutions whenever possible. Ensure the pH of the final sample solution is as close to neutral as feasible, unless analyte stability dictates otherwise.
-
-
Minimize Exposure to Protic Solvents:
-
Action: Prepare working solutions of this compound fresh daily to minimize the time it is exposed to aqueous or protic organic solvents in the mobile phase.
-
Issue 2: Poor Assay Accuracy and Precision
Possible Cause: Unrecognized isotopic exchange leading to biased results.
Troubleshooting Steps:
-
Perform a Stability Study:
-
Action: Conduct a comprehensive stability study of your this compound internal standard under various conditions (pH, temperature, solvent) that are relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Re-evaluate the Internal Standard:
-
Action: If stability issues with this compound are confirmed and cannot be resolved by optimizing experimental conditions, consider switching to a more stable isotopically labeled internal standard, such as ¹³C- or ¹⁵N-labeled Valsartan.[1]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Valsartan with this compound Internal Standard
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (at a concentration appropriate for your assay).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Valsartan from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Valsartan: m/z 436.2 → 291.2
-
This compound: m/z 439.2 → 294.2
-
Note: These transitions should be optimized on your specific instrument.
-
Protocol 2: Stability Study of this compound
1. Stock Solution Stability:
-
Prepare a stock solution of this compound in an aprotic solvent like acetonitrile.
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
Analyze the aliquots at various time points (e.g., 0, 24, 48, 72 hours, and weekly) to monitor for degradation or isotopic exchange.
2. Working Solution and Autosampler Stability:
-
Prepare working solutions of this compound in the same solvent composition as your final sample extract.
-
Place vials in the autosampler at its set temperature.
-
Inject the solutions at regular intervals over 24-48 hours.
-
Monitor the peak area of this compound and look for any appearance of lower mass isotopologues.
3. Freeze-Thaw Stability:
-
Prepare replicate QC samples containing this compound.
-
Subject these samples to multiple freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature for three cycles).
-
Analyze the samples after each cycle and compare the results to freshly prepared samples.
Data Presentation
Table 1: Stability of Valsartan under Various pH and Temperature Conditions
| pH | Temperature | Incubation Time | Stability |
| 2.0 | Room Temperature | 2 hours | Lower recovery rate |
| 2.0 | 37°C | 2 hours | Significant decrease in concentration |
| 6.8 | 4°C, 20°C, 40°C | Up to 96 hours | Highest stability |
| 12.0 | 4°C, 20°C, 40°C | Up to 96 hours | Stable recovery rate |
Data adapted from stability studies on unlabeled Valsartan. Similar trends are expected for this compound, though the stability of the deuterium label itself requires specific investigation.[6]
Visualizations
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a specific stability indicating high performance liquid chromatographic method for valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and mitigating matrix effects with Valsartan-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating matrix effects when analyzing Valsartan with its deuterated internal standard, Valsartan-d3, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of Valsartan?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Valsartan) and its internal standard (this compound).[1] These components can include salts, lipids, proteins, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Valsartan and this compound in the mass spectrometer's ion source.[3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1] Both phenomena can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: Why is this compound used as an internal standard for Valsartan analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Valsartan.[3] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[4] This means that this compound will behave similarly to Valsartan during sample preparation, chromatography, and ionization.[4] Consequently, any matrix effects that suppress or enhance the signal of Valsartan will affect this compound to a similar degree.[5] By using the peak area ratio of Valsartan to this compound for quantification, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable results.[5]
Q3: How can I identify if my Valsartan analysis is affected by matrix effects?
A3: There are two primary experimental methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occur.[6] An infusion pump continuously introduces a standard solution of Valsartan into the MS detector, bypassing the analytical column.[7] A blank matrix sample (that does not contain Valsartan) is then injected onto the LC system.[7] Any dip or rise in the constant signal from the infused Valsartan indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[8] The response of Valsartan in a neat solution (solvent) is compared to the response of Valsartan spiked into an extracted blank matrix sample at the same concentration.[8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[8]
Q4: What are the regulatory expectations regarding matrix effect evaluation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their accuracy and reliability.[9] The FDA guidance on bioanalytical method validation states that the effects of the matrix on the analyte's quantification should be evaluated.[10] This includes assessing ion suppression or enhancement.[10] The matrix effect should be investigated using at least six different lots of the biological matrix to account for inter-subject variability.[11] The precision of the internal standard-normalized matrix factor across these lots should be within an acceptable range, typically ≤15% coefficient of variation (CV).[12][13]
Troubleshooting Guides
Problem 1: Poor reproducibility of Valsartan quantification, especially between different sample lots.
Possible Cause: Variable matrix effects between different biological samples.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that this compound is being used correctly and that its response is consistent across samples. A stable isotope-labeled internal standard is crucial for compensating for matrix effects.[4]
-
Perform a Quantitative Matrix Effect Assessment: Conduct a post-extraction spike experiment using at least six different lots of your blank biological matrix. This will allow you to quantify the variability of the matrix effect.
-
Optimize Sample Preparation: If significant variability is observed, consider improving your sample preparation method to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at cleaning up samples than simple protein precipitation.[2]
-
Chromatographic Separation Improvement: Modify your LC method to better separate Valsartan from the regions of significant ion suppression identified through a post-column infusion experiment. This could involve changing the analytical column, mobile phase composition, or gradient profile.[14]
Problem 2: Low signal intensity (ion suppression) for both Valsartan and this compound.
Possible Cause: Co-elution of highly suppressive matrix components.
Troubleshooting Steps:
-
Identify the Suppression Zone: Perform a post-column infusion experiment to pinpoint the retention time of the ion suppression.
-
Adjust Chromatography: Modify your chromatographic method to shift the retention time of Valsartan and this compound away from the identified suppression zone.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation technique. For example, if you are using protein precipitation, consider switching to a solid-phase extraction (SPE) method with a wash step designed to remove the interfering components.
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components entering the ion source, thereby lessening ion suppression.[1] However, ensure that the diluted concentration of Valsartan is still well above the lower limit of quantification (LLOQ).
Data Presentation
Table 1: Summary of Quantitative Matrix Effect Data for Valsartan in Human Plasma
| Analytical Method | Sample Preparation | Internal Standard | Matrix Effect Evaluation Method | Observed Matrix Effect for Valsartan | Reference |
| LC-MS/MS | Solid-Phase Extraction | Amlodipine-d4 and Valsartan-d9 | Absolute Matrix Effect | 0.97 - 1.02 (no significant ion suppression or enhancement) | [15] |
| LC-MS/MS | Protein Precipitation | Valsartan-d9 | Ion Suppression/Enhancement Signal CV% | 1.26% at LQC, 2.04% at HQC | [16] |
| LC-MS/MS | Solid-Phase Extraction | Irbesartan and Hydroflumethiazide | Pre-column Infusion (Quantitative) | Insignificant ion suppression | [12][13] |
| LC-MS/MS | Liquid-Liquid Extraction | Valsartan-d9 and Chlorthalidone-d4 | Post-Extraction Spike | Not explicitly quantified, but method deemed suitable | [17] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement for Valsartan.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Valsartan and this compound reference standards.
-
Validated LC-MS/MS method for Valsartan analysis.
-
Appropriate solvents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Valsartan in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method. After the final extraction step and just before analysis, spike the extracted matrix with the same concentration of Valsartan as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with Valsartan at the same concentration as in Set A before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Valsartan in Set B) / (Peak Area of Valsartan in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Valsartan/Valsartan-d3 in Set B) / (Peak Area Ratio of Valsartan/Valsartan-d3 in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Valsartan in Set C) / (Peak Area of Valsartan in Set B) * 100
-
Protocol 2: Post-Column Infusion Method for Qualitative Assessment of Matrix Effect
Objective: To identify the chromatographic regions where matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system with a T-connector.
-
Syringe pump.
-
Standard solution of Valsartan.
-
Extracted blank biological matrix.
Procedure:
-
Set up the infusion: Use a T-connector to introduce a constant flow of the Valsartan standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Establish a stable baseline: Infuse the Valsartan solution and allow the signal to stabilize, creating a flat baseline in the mass chromatogram.
-
Inject the extracted blank matrix: While continuously infusing the Valsartan solution, inject a sample of the extracted blank matrix onto the LC column.
-
Monitor the signal: Observe the baseline of the infused Valsartan's mass chromatogram.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
-
Correlate with analyte retention time: Compare the retention time of any observed suppression or enhancement zones with the retention time of Valsartan in your standard analysis to determine if there is a potential for matrix effects to impact your analyte.
Visualizations
Caption: The process of ion suppression due to matrix effects.
Caption: Using this compound to compensate for matrix effects.
Caption: Troubleshooting workflow for mitigating matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. fda.gov [fda.gov]
- 10. pharmacompass.com [pharmacompass.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
- 15. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Common impurities found in Valsartan-d3 standards
This guide provides researchers, scientists, and drug development professionals with essential information on identifying and troubleshooting common impurities found in Valsartan-d3 standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound standards?
Impurities in this compound standards are generally the same as those found in non-labeled Valsartan. They can be categorized into three main types:
-
Nitrosamine Impurities: These are a class of compounds considered probable human carcinogens and have been the focus of major regulatory scrutiny.[1][2][3][4] Their presence in medicines is considered unacceptable, even though they may also be found in some foods and water supplies.[3] Common examples found in sartan medicines include:
-
Process-Related Impurities: These are substances that arise during the synthesis of the active pharmaceutical ingredient (API).[7] They include unreacted starting materials, intermediates, and by-products from side reactions.[7][8] Examples cited in pharmacopeias include:
-
Degradation Impurities: These impurities form when the drug substance is exposed to environmental factors such as light, moisture, or oxygen over time.[7] They can include products of hydrolysis and oxidation.[7]
Q2: How are carcinogenic nitrosamine impurities formed in Valsartan?
The formation of nitrosamines is a significant concern in sartan manufacturing, particularly for those with a tetrazole ring structure like Valsartan.[2][3] The primary mechanism involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid.[3][11]
This reaction is often unintentional and can occur under the following conditions during API synthesis:
-
Use of Sodium Nitrite (NaNO₂): This reagent is commonly used to form the tetrazole ring in the Valsartan molecule.[3] Under acidic conditions, it can form nitrous acid, the key nitrosating agent.[3]
-
Presence of Amine Sources: Secondary or tertiary amines can be present as impurities or degradation products in common solvents, such as dimethylformamide (DMF).[3][6][11] For instance, DMF can degrade to form dimethylamine (DMA).[6]
-
Contamination: Impurities can also be introduced through contaminated raw materials, solvents, or from cross-contamination due to inadequately cleaned manufacturing equipment.[3][11]
The concurrent presence of these reagents and conditions can lead to the formation of NDMA and other nitrosamine impurities.[11]
Q3: What is the potential impact of these impurities on my experimental results?
The presence of impurities in your this compound standard can have several negative impacts on analytical experiments:
-
Inaccurate Quantification: If an impurity co-elutes with your analyte or internal standard, it can interfere with peak integration, leading to inaccurate and unreliable quantification of the target compound.
-
Misidentification of Peaks: Unknown peaks from impurities can complicate chromatograms, potentially being misidentified as metabolites or other components in your sample matrix.
-
Method Validation Failures: The presence of significant impurities can cause failures in method validation parameters such as specificity, linearity, and accuracy.
-
Regulatory Compliance Issues: For drug development and quality control, strict limits are enforced on impurity levels by regulatory agencies like the FDA and EMA to ensure drug safety and efficacy.[7]
Q4: How can I detect and identify impurities in my this compound standard?
A combination of chromatographic and spectrometric techniques is essential for the detection and characterization of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary method for separating Valsartan from its impurities.[12][13] A well-developed gradient method can resolve the main compound from process-related and degradation products.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for identifying impurities.[12][14] MS provides mass-to-charge (m/z) information that helps in the structural elucidation of unknown peaks. Tandem MS (MS/MS) can reveal fragmentation patterns to confirm the identity of impurities by comparing them to reference standards.[15]
-
Gas Chromatography (GC-MS): For volatile impurities like nitrosamines, GC-MS is a highly sensitive and specific method for detection and quantification.[5]
Troubleshooting Guide
Problem: I see an unexpected peak in my LC-MS chromatogram when analyzing my this compound standard.
This is a common issue that can often be traced to an impurity. Follow this workflow to diagnose the problem.
Data & Protocols
Table 1: Common Impurities and Related Compounds of Valsartan
The table below summarizes key information for some known Valsartan impurities. Note that for this compound, the molecular weight will be slightly higher.
| Impurity Name | Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Nitrosodimethylamine (NDMA) | Nitrosamine | 62-75-9 | C₂H₆N₂O | 74.08 |
| N-Nitrosodiethylamine (NDEA) | Nitrosamine | 55-18-5 | C₄H₁₀N₂O | 102.14 |
| Valsartan Related Compound A | Process-Related | 137862-87-4 | C₂₄H₂₉N₅O₃ | 435.52 |
| Valsartan Related Compound B | Process-Related | 137863-20-8 | C₃₁H₃₅N₅O₃ | 525.64 |
| Desvaleryl Valsartan | Process-Related | 676129-92-3 | C₁₉H₂₁N₅O₂ | 351.41 |
| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | Process-Related | N/A | C₁₉H₂₁N₅O₂ | 351.41 |
Data compiled from multiple sources.[8][10][12]
Diagram: Formation Pathway of NDMA Impurity
The diagram below illustrates the chemical reaction that can lead to the formation of N-nitrosodimethylamine (NDMA) during the manufacturing process of sartans.
Experimental Protocol: General HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will be required for specific instrumentation and impurity profiles.
1. Objective: To separate and identify potential impurities in a this compound standard using a gradient HPLC method with MS detection.
2. Materials & Reagents:
-
This compound Standard
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Methanol (LC-MS Grade)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
4. Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full Scan (for profiling) and Tandem MS (for structural confirmation of specific impurity masses).
5. Sample Preparation:
-
Prepare a stock solution of the this compound standard at 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final working concentration of 10 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the final solution to an autosampler vial for injection.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the mass-to-charge ratio (m/z) for each peak from the full scan MS data.
-
Compare the m/z values against the theoretical masses of known Valsartan impurities (see Table 1).
-
For any identified impurity, perform a targeted MS/MS analysis to obtain a fragmentation pattern, which can be compared to a reference standard or literature data for positive identification.[15]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presence of Nitrosamine Impurities in Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Valsartan-d3 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Valsartan-d3 in various biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled version of Valsartan, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Valsartan, it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of Valsartan in biological samples.
Q2: What are the typical stability concerns for this compound during sample analysis?
As with any analyte and internal standard, the stability of this compound must be thoroughly evaluated under various conditions that samples may encounter during handling and storage. These include:
-
Freeze-Thaw Stability: The stability of this compound after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Its stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Its stability when stored frozen for extended periods.
-
Stock Solution Stability: The stability of the prepared stock solutions at specified storage temperatures.
-
Post-Preparative (Autosampler) Stability: The stability of the processed samples while waiting for injection in the autosampler.
Q3: Is this compound expected to have the same stability profile as Valsartan?
Generally, deuterated internal standards are expected to have a stability profile very similar to their non-labeled counterparts. Bioanalytical method validation studies for Valsartan consistently demonstrate its stability under various conditions. While explicit quantitative data for this compound is not always published separately, the successful validation of these methods implies that this compound is also stable under the tested conditions. One study confirmed that after repeated freeze-thaw cycles, no degradation of Valsartan or its internal standard was detected[1].
Q4: Are there any specific issues to be aware of when using a deuterated internal standard like this compound?
Yes, potential issues with deuterated standards include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This can alter the mass of the internal standard and affect quantification. However, the deuterium labels on this compound are generally on stable positions, making significant back-exchange unlikely under typical bioanalytical conditions.
-
Chromatographic Shift: A slight difference in retention time between the analyte and the deuterated internal standard can sometimes occur (the "deuterium isotope effect"). This can lead to differential matrix effects if they do not co-elute perfectly.
-
Purity: The isotopic and chemical purity of the deuterated standard is crucial. The presence of unlabeled Valsartan in the this compound standard can lead to an overestimation of the analyte concentration.
Stability Data
While specific quantitative stability data for this compound is not extensively published, the stability of Valsartan has been well-documented in human plasma. As this compound is used as the internal standard in these assays, its stability is demonstrated to be acceptable under the same conditions. The following tables summarize the stability of Valsartan, which can be considered indicative for this compound.
Table 1: Freeze-Thaw and Short-Term Stability of Valsartan in Human Plasma
| Stability Type | Matrix | Concentration Levels | Conditions | Duration | Stability (% of Initial) |
| Freeze-Thaw | Human Plasma | Low and High QC | 3 Cycles (-20°C to Room Temp) | 3 Cycles | 99.75% to 99.95%[2][3] |
| Short-Term (Bench-Top) | Human Plasma | Low and High QC | Room Temperature | 6 hours | 99.24% to 102.32%[2][3] |
| Post-Preparative | Processed Plasma Samples | Not Specified | 10°C | 24 hours | No significant loss observed[4] |
Table 2: Long-Term Stability of Valsartan in Human Plasma
| Stability Type | Matrix | Concentration Levels | Storage Temperature | Duration | Stability (% of Initial) |
| Long-Term | Human Plasma | Low and High QC | -20°C | Not Specified | 98.24% to 103.03%[2][3] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of this compound Signal | 1. Instrumental Issue: Clogged lines, failing detector, or ion source contamination. 2. Degradation: Unforeseen instability in the current matrix or solvent conditions. 3. Precipitation: The compound may have precipitated out of the solution. | 1. System Check: Run a system suitability test with a fresh standard solution to verify instrument performance. Check for pressure fluctuations and inspect the ion source. 2. Re-evaluate Stability: Assess the stability of this compound in the specific matrix and solvent conditions you are using. 3. Check Solubility: Ensure the concentration of this compound in your stock and working solutions does not exceed its solubility in the chosen solvent. |
| High Variability in this compound Peak Area | 1. Inconsistent Sample Preparation: Errors in pipetting or extraction. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix. 3. Autosampler Issues: Inconsistent injection volumes. | 1. Review Protocol: Ensure consistent execution of the sample preparation protocol. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment or compare the response of the standard in neat solution versus post-extraction spiked matrix. 3. Autosampler Maintenance: Check the autosampler for air bubbles and ensure proper calibration. |
| Signal for Unlabeled Valsartan in Blanks | 1. Contamination: Carryover from a previous high-concentration sample or contaminated glassware/solvents. 2. Impurity in Internal Standard: The this compound standard may contain a small amount of unlabeled Valsartan. | 1. Clean System: Inject several blank samples after a high-concentration sample to check for carryover. Use a stronger needle wash solution. 2. Check Certificate of Analysis: Verify the isotopic purity of your this compound standard. Inject a high concentration of the IS alone to quantify the contribution of the unlabeled analyte. |
| Chromatographic Peak Splitting or Tailing for this compound | 1. Column Degradation: Contamination or void formation at the head of the analytical column. 2. Injection Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase. 3. Secondary Interactions: Silanol interactions with the stationary phase. | 1. Column Maintenance: Flush the column or try reversing it (if permissible by the manufacturer). If the problem persists, replace the column. 2. Solvent Matching: Ensure the injection solvent is as close in composition to the initial mobile phase as possible. 3. Mobile Phase Modifier: Add a small amount of an appropriate modifier (e.g., formic acid) to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with Valsartan and this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked samples into multiple polypropylene tubes.
-
Baseline Analysis (Cycle 0): Analyze one set of low and high QC samples immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for another 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3). After the final cycle, analyze the samples.
-
Data Evaluation: Compare the mean concentration of the samples that have undergone freeze-thaw cycles to the baseline samples. The deviation should be within ±15%.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a method for quantitative determination of valsartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Valsartan-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for the analysis of Valsartan-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Valsartan and this compound?
A: For Valsartan, common precursor-to-product ion transitions are m/z 436.2 → 291.5 in positive ion mode and m/z 434.1 → 179.1 in negative ion mode.[1][2][3] For this compound, the precursor ion will be shifted by +3 Da, so a common transition in positive ion mode would be approximately m/z 439.2 → 291.5 (assuming the fragmentation pattern is similar and the deuterium labels are not on the fragment ion). It is crucial to confirm these transitions by infusing a standard solution of this compound.
Q2: Which ionization mode, positive or negative Electrospray Ionization (ESI), is better for this compound analysis?
A: Both positive and negative ESI modes have been successfully used for the analysis of Valsartan.[1][2][3] The optimal choice depends on the specific LC conditions and the desired sensitivity. It is recommended to test both polarities during method development to determine which provides a better signal-to-noise ratio for this compound.
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A: When using a deuterated internal standard, it is important to consider its chemical and isotopic purity.[4][5] The standard should have high isotopic enrichment (≥98%) to minimize the contribution of any unlabeled analyte to the signal.[5] Additionally, the position of the deuterium labels should be stable to prevent back-exchange with hydrogen atoms from the solvent.[4]
Q4: How can I avoid crosstalk between the analyte and the internal standard?
A: Crosstalk can occur if the isotopic distribution of the analyte overlaps with the m/z of the internal standard. Using an internal standard with a sufficient number of deuterium atoms (typically 3 or more for Valsartan) helps to shift its mass outside the natural isotopic distribution of the analyte.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Question: I am not observing any signal for my this compound internal standard. What should I check?
-
Answer:
-
Confirm Standard Integrity: Ensure the this compound standard is correctly prepared and has not degraded.
-
Check MS Parameters: Verify that the correct MRM transition for this compound is being monitored. Infuse the standard directly into the mass spectrometer to optimize the precursor and product ions.
-
Source Parameter Optimization: The source parameters may not be optimal for the ionization of this compound. Systematically optimize parameters such as ion spray voltage, gas temperatures, and gas flows.
-
LC Method: Ensure the LC method is suitable for Valsartan. Poor chromatography can lead to broad peaks and low signal intensity. Check the mobile phase composition and gradient.
-
Issue 2: Poor Peak Shape
-
Question: My chromatographic peak for this compound is broad or tailing. How can I improve it?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of acidic compounds like Valsartan. Experiment with different pH values. Using a mobile phase with a pH around 4-5 is a good starting point.
-
Column Chemistry: Ensure the column is appropriate for the analysis. A C18 column is commonly used for Valsartan.[6]
-
Flow Rate: Optimize the flow rate to improve peak shape and separation.
-
Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Issue 3: High Signal Variability
-
Question: The response of my this compound internal standard is inconsistent between injections. What could be the cause?
-
Answer:
-
Ion Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signal. Clean the ion source periodically.
-
Matrix Effects: If analyzing samples in a complex matrix like plasma, ion suppression or enhancement can cause signal variability. Ensure that the sample preparation method is effective at removing interfering matrix components.[1]
-
Autosampler Issues: Check for issues with the autosampler, such as inconsistent injection volumes or sample carryover.
-
Instability of the Standard: In rare cases, the deuterated standard may be unstable in the sample matrix or mobile phase.[4]
-
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Select Ionization Mode: Acquire full scan mass spectra in both positive and negative ESI modes to determine which polarity provides a better signal for the [M+H]+ or [M-H]- ion of this compound.
-
Determine Precursor Ion: From the full scan spectrum, identify the m/z of the most abundant isotopic peak for the protonated or deprotonated molecule. This will be your precursor ion for MS/MS.
-
Optimize Product Ions: Perform a product ion scan on the selected precursor ion. Vary the collision energy to find the optimal energy that produces stable and abundant fragment ions. Select the most intense and specific product ion for the MRM transition.
-
Optimize Compound-Dependent Parameters: Fine-tune parameters like declustering potential (DP) or cone voltage (CV) to maximize the intensity of the precursor ion.
Protocol 2: Optimization of ESI Source Parameters
-
Tee into LC Flow: While the LC is running with the analytical mobile phase, "Tee" in the infusion of the this compound standard solution. This allows for optimization under chromatographic conditions.
-
IonSpray Voltage/Capillary Voltage: Gradually increase the voltage in small increments and monitor the signal intensity. Look for a plateau where the signal is maximal and stable.
-
Gas Temperatures (Nebulizer and Auxiliary/Drying Gas): Optimize the temperatures to ensure efficient desolvation of the droplets. Start with typical values (e.g., 350-550 °C) and adjust in increments, monitoring the signal.
-
Nebulizer and Auxiliary Gas Pressures/Flows: Adjust the gas flows to achieve a stable spray. Too low of a flow may result in poor nebulization, while too high of a flow can cause signal suppression.
-
Iterative Optimization: The source parameters can be interdependent. It is often necessary to re-optimize one parameter after changing another.
Data Presentation
Table 1: Example LC-MS/MS Source Parameters for Valsartan Analysis
| Parameter | Value (Positive ESI) | Value (Negative ESI) | Reference |
| IonSpray Voltage | 5500 V | -4500 V | [2] |
| Temperature | 550 °C | 400 °C | [2][3] |
| Curtain Gas (CUR) | 25 psi | N/A | [2] |
| Ion Source Gas 1 (GS1) | 40 psi | N/A | [2] |
| Ion Source Gas 2 (GS2) | 60 psi | N/A | [2] |
| Collision Gas (CAD) | 5 psi | N/A | [2] |
| Declustering Potential (DP) | 40 V | N/A | [2] |
| Entrance Potential (EP) | 10 V | N/A | [2] |
| Collision Energy (CE) | 16 V | N/A | [2] |
| Collision Cell Exit Potential (CXP) | 7 V | N/A | [2] |
| Cone Voltage | N/A | 40 V | [3] |
Note: These are example values and should be optimized for your specific instrument and method.
Visualizations
Caption: Workflow for optimizing LC-MS/MS parameters for this compound.
Caption: Troubleshooting logic for common this compound analysis issues.
References
- 1. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Low Recovery of Valsartan-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low recovery of Valsartan-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of this compound during Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors related to the method's chemistry and processing. The choice of sorbent, pH of the sample and solutions, and the composition of the wash and elution solvents are critical.
Common causes include:
-
Inappropriate Sorbent Selection: The retention mechanism of the sorbent may not be suitable for this compound. For a nonpolar compound like Valsartan, a reversed-phase sorbent (e.g., C18 or HLB) is typically used. If the sorbent is too retentive, elution may be incomplete.
-
Incorrect pH: The pH of the sample load and wash solutions is crucial for ensuring the analyte is in a state that allows for optimal retention. Valsartan has acidic functional groups (a carboxylic acid and a tetrazole ring), and its ionization state is pH-dependent.[1] At a pH significantly above its pKa values, it will be ionized and may have different retention characteristics.
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it may not retain well on the SPE sorbent, leading to breakthrough during the loading step.
-
Overly Aggressive Wash Step: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.
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Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent. The volume of the elution solvent might also be insufficient.
-
Column Drying: For some SPE phases, allowing the sorbent bed to dry out before loading the sample can lead to poor and irreproducible recovery.
-
Matrix Effects: Components in the sample matrix can interfere with the extraction process or the final analysis, although this is more related to signal suppression or enhancement in LC-MS/MS rather than physical loss during extraction.[2][3]
Q2: My this compound recovery is low after protein precipitation. How can I improve it?
Protein precipitation is a common and rapid method for sample cleanup, but low recovery can occur. Key factors to consider are the choice of precipitating solvent, the solvent-to-plasma ratio, and the precipitation conditions.
Potential issues and solutions include:
-
Choice of Precipitating Solvent: Different organic solvents have varying efficiencies for precipitating proteins and keeping the analyte in solution. For Valsartan, methanol and acetonitrile are commonly used.[4][5] It is advisable to test different solvents to find the optimal one for your specific matrix.
-
Solvent-to-Plasma Ratio: An insufficient volume of organic solvent may lead to incomplete protein precipitation, potentially trapping this compound in the protein pellet. A typical starting point is a 3:1 ratio of solvent to plasma.
-
Precipitation Conditions: Factors like vortexing time and centrifugation speed and time can influence the efficiency of protein removal and the recovery of the analyte.[6]
-
Analyte Adsorption: this compound might adsorb to the precipitated proteins. Adding a small amount of acid or base to the precipitation solvent can sometimes help to disrupt these interactions.
-
Analyte Solubility: Ensure that this compound is soluble in the final supernatant mixture.
Q3: Could the pH of my sample be affecting the recovery of this compound?
Yes, pH is a critical factor in the extraction of ionizable compounds like Valsartan. Valsartan has two acidic pKa values (approximately 3.9 for the carboxylic acid and 4.7 for the tetrazole group).[7]
-
For Solid-Phase Extraction (SPE):
-
Loading Step: To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of Valsartan. Acidifying the sample to a pH of around 3.0 will ensure that Valsartan is in its neutral, more hydrophobic form, leading to stronger retention on a C18 or similar sorbent.
-
Elution Step: To facilitate elution, the pH can be increased to ionize Valsartan, making it more polar and less retained by the reversed-phase sorbent. Using a basic elution solvent (e.g., containing a small amount of ammonium hydroxide) can improve recovery. Studies have shown that Valsartan is stable at neutral and alkaline pH.[1]
-
-
For Liquid-Liquid Extraction (LLE):
-
The pH of the aqueous phase will determine the partitioning of Valsartan into the organic phase. By adjusting the pH to below its pKa, Valsartan will be protonated and more readily extracted into a nonpolar organic solvent. Conversely, at a higher pH, it will be ionized and remain in the aqueous phase.
-
Q4: How do I investigate if matrix effects are causing low and inconsistent recovery of this compound?
Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[3] While this doesn't represent a physical loss of the analyte during extraction, it manifests as low or variable recovery in the final analysis. A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, as it should be affected in the same way as the analyte.
To assess matrix effects, you can perform a post-extraction spike experiment.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no analyte or internal standard) using your established procedure. After the final evaporation step, reconstitute the extract with the standard solution from Set A.
-
Set C (Extracted Sample): Spike a blank matrix sample with this compound at the same concentration as in Set A and extract it using your established procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Recovery: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Quantitative Data Summary
The following tables summarize recovery data for Valsartan and its deuterated internal standard from various studies.
Table 1: Recovery of Valsartan and Deuterated Internal Standard using Protein Precipitation
| Analyte/Internal Standard | Protein Precipitation Solvent | Matrix | Average Recovery (%) | Reference |
| Valsartan | Methanol | Human Plasma | Not specified, but method was successful | [4] |
| Valsartan | Acetonitrile | Rabbit Plasma | 80.97 - 102.51 | [6] |
| Valsartan | Not Specified | Rat Plasma | 86.9 | [8] |
| Valsartan-d9 | Not Specified | Rat Plasma | 86.7 | [8] |
Table 2: Recovery of Valsartan and Deuterated Internal Standard using Solid-Phase Extraction (SPE)
| Analyte/Internal Standard | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| Valsartan | HLB Cartridge | Human Plasma | Not specified, but method was successful | [2] |
| Valsartan | Not Specified | Human Plasma | 82.6 | [9] |
| Valsartan-d9 | Not Specified | Human Plasma | 92.4 | [9] |
Experimental Protocols
Protocol 1: Systematic SPE Method Optimization for this compound
This protocol provides a step-by-step guide to troubleshoot and optimize an SPE method for improved recovery.
-
Sorbent Selection:
-
Based on the nonpolar nature of Valsartan, select reversed-phase sorbents such as C18 and Hydrophilic-Lipophilic Balanced (HLB).
-
-
Conditioning and Equilibration:
-
Condition the sorbent with 1 mL of methanol or acetonitrile.
-
Equilibrate the sorbent with 1 mL of water or a weak buffer at the desired pH. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it at least 1:1 with an acidic buffer (e.g., 2% formic acid in water) to a pH of approximately 3.0. This ensures this compound is in its neutral form for better retention.
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min). Collect the flow-through for analysis to check for breakthrough.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences without eluting this compound. Start with a highly aqueous wash (e.g., 1 mL of 5% methanol in water).
-
If a stronger wash is needed, incrementally increase the organic content (e.g., to 10-20% methanol). Collect the wash fractions for analysis.
-
-
Elution:
-
Elute this compound with a strong solvent. Test different elution solvents:
-
Methanol or acetonitrile.
-
Methanol/acetonitrile with a modifier to increase pH (e.g., 2-5% ammonium hydroxide) to ionize this compound and facilitate elution.
-
-
Use an adequate volume (e.g., 2 x 0.5 mL) and allow the solvent to soak the sorbent for a few minutes before applying vacuum or positive pressure.
-
-
Analysis and Optimization:
-
Analyze the collected flow-through, wash, and elution fractions to determine where losses are occurring.
-
Adjust the pH, solvent strengths, and volumes accordingly to maximize recovery in the elution fraction.
-
Protocol 2: Evaluating Different Protein Precipitating Solvents
-
Sample Preparation:
-
Aliquot 100 µL of your plasma sample into several microcentrifuge tubes.
-
Spike each aliquot with a known concentration of this compound.
-
-
Solvent Addition:
-
To separate sets of tubes, add 300 µL (3:1 ratio) of the following chilled solvents:
-
Acetonitrile
-
Methanol
-
Acetonitrile with 1% formic acid
-
Methanol with 1% formic acid
-
-
-
Precipitation and Centrifugation:
-
Vortex each tube vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant from each condition by LC-MS/MS.
-
Compare the peak area of this compound obtained with each solvent to determine which provides the highest recovery.
-
Visualizations
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A flowchart for troubleshooting low internal standard recovery.
Decision Tree for Optimizing SPE for this compound
Caption: A decision tree for optimizing an SPE method for this compound.
Workflow for Investigating Matrix Effects
Caption: A workflow for the systematic investigation of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Valsartan-d3 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Valsartan-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A1: this compound exhibits the highest stability in neutral to alkaline conditions. Studies on valsartan, the non-deuterated parent compound, indicate maximal stability at pH 6.8 and pH 12.[1] Conversely, it is significantly less stable in acidic environments, with marked degradation observed at pH 2.[1][2] Therefore, to minimize degradation, it is recommended to prepare and store this compound solutions at a pH of 6.8 or higher.
Q2: My this compound solution, prepared in an acidic buffer, shows a rapid decrease in concentration. Is this expected?
A2: Yes, this is an expected observation. Valsartan is known to be unstable and degrades significantly under acidic conditions (e.g., pH 2).[1][3] The degradation rate is accelerated at elevated temperatures.[1] If your experimental protocol requires an acidic pH, it is crucial to use the solution as quickly as possible after preparation and to store it at low temperatures (e.g., 4°C) to minimize degradation.[1]
Q3: What are the primary degradation products of this compound under acidic conditions?
A3: Forced degradation studies of valsartan under acidic hydrolysis have shown the formation of specific degradation products.[2][4] Although the exact structure of all degradants may vary, one identified product results from the cleavage of the molecule.[2] It is important to note that some analytical methods, like HPLC-PDA, may not be sufficient to detect co-eluting degradation products, making techniques like HPLC-MS essential for accurate stability assessment.[5]
Q4: Can I use the same analytical method to quantify this compound at different pH values?
A4: While the core analytical method, such as RP-HPLC, can be used, adjustments may be necessary. The pH of the mobile phase can significantly affect the retention time and peak shape of valsartan, which has a pKa of 4.9.[6] It is crucial to re-validate your analytical method at the specific pH of your sample matrix to ensure accurate quantification. This includes verifying specificity, linearity, accuracy, and precision in the presence of potential degradation products.
Q5: How should I prepare my solutions to ensure the stability of this compound for my experiments?
A5: To ensure stability, prepare your stock and working solutions in a buffer with a neutral or alkaline pH (e.g., phosphate buffer at pH 6.8 or higher).[1][7] If the experiment necessitates an acidic environment, the final dilution into the acidic medium should be done immediately before analysis or use. Always protect solutions from light to prevent photolytic degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The solution pH is acidic. | Increase the pH of the solution to 6.8 or above. If an acidic pH is required, prepare fresh solutions immediately before use and keep them at a low temperature (4°C).[1] |
| Inconsistent analytical results for this compound. | The analytical method is not optimized for the sample's pH, leading to poor peak shape or co-elution with degradants. | Optimize the mobile phase pH of your HPLC method to ensure good peak symmetry and resolution from any degradation products.[6] Consider using a stability-indicating method. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound due to pH, light, or temperature stress. | Confirm the identity of the new peaks using mass spectrometry (LC-MS).[5] To prevent further degradation, adjust the pH to the stable range and protect the solution from light and heat.[2] |
| Low recovery of this compound from the sample matrix. | The solubility of this compound is pH-dependent. At lower pH, solubility decreases, which can affect recovery.[8] | Ensure the pH of your extraction solvent is in the neutral to alkaline range to maximize the solubility and recovery of this compound. |
Data Summary
The stability of valsartan is significantly influenced by the pH of the solution. The following table summarizes the recovery of valsartan at different pH values and temperatures over time, as determined by HPLC.
Table 1: Percent Recovery of Valsartan at Various pH and Temperature Conditions
| pH | Temperature | 2 hours (%) | 24 hours (%) | 48 hours (%) | 96 hours (%) |
| 2 | 4°C | Lower | Decreasing | Decreasing | Significantly Decreased |
| 20°C (Room Temp) | Lower | Decreasing | Decreasing | Significantly Decreased | |
| 37°C | Lower | Decreasing | Decreasing | Significantly Decreased | |
| 6.8 | 4°C | High | Stable | Stable | Stable |
| 20°C (Room Temp) | High | Stable | Stable | Stable | |
| 40°C | High | Stable | Stable | Stable | |
| 12 | 4°C | Stable | Stable | Stable | Stable |
| 20°C (Room Temp) | Stable | Stable | Stable | Stable | |
| 40°C | Stable | Stable | Stable | Stable |
Data compiled from findings indicating that valsartan shows the highest stability at pH 6.8 and 12, with significant degradation at pH 2 across various temperatures and incubation times.[1]
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound at different pH values.
1. Materials:
- This compound reference standard
- HPLC grade acetonitrile and water
- Phosphate buffer solutions at pH 2.0, 6.8, and 12.0
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Class A volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Preparation of Study Samples:
- For each pH condition (2.0, 6.8, and 12.0), transfer a known volume of the stock solution into separate volumetric flasks.
- Dilute the stock solution with the respective pH buffer to a final concentration (e.g., 50 µg/mL).[6]
- Prepare triplicate samples for each pH and time point.
4. Incubation:
- Store the prepared samples at a controlled temperature (e.g., 40°C) and protect them from light.[1][9]
- Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24, 48, and 96 hours).
5. Sample Analysis:
- Immediately after withdrawal, neutralize the acidic and basic samples if necessary before analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for an RP-HPLC method suitable for stability studies of this compound.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[5]
- Mobile Phase: A mixture of an acidic buffer (e.g., 50 mM NaH2PO4, pH 2.6) and methanol (e.g., 35:65, v/v).[6] The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 254 nm.[6]
- Injection Volume: 20 µL.[1]
- Column Temperature: 25°C.
2. Standard Preparation:
- Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 2.4 to 60 µg/mL) to establish a calibration curve.[6]
3. Sample Preparation:
- Dilute the samples from the stability study with the mobile phase to fall within the linear range of the calibration curve.
4. Method Validation:
- Validate the method according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Logical relationship of pH and this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. scielo.br [scielo.br]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. scielo.br [scielo.br]
Preventing in-source fragmentation of Valsartan-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation of Valsartan-d3 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it reduces the abundance of the precursor ion (the intact molecule you intend to measure), potentially leading to decreased sensitivity and inaccurate quantification. It can also create interfering fragment ions that may be mistaken for other compounds.
Q2: What are the primary factors that cause in-source fragmentation of this compound?
The primary causes of in-source fragmentation are excessive energy being transferred to the analyte ions in the ion source. The main instrumental parameters that contribute to this are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[1][2] Higher voltages can accelerate ions and cause them to collide with gas molecules with enough energy to induce fragmentation.[1]
-
High Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source can provide thermal energy that contributes to the fragmentation of thermally labile molecules like Valsartan.[1] Decomposition of Valsartan has been observed to start at around 160°C.[3][4]
-
Mobile Phase Composition: The pH, buffer type, and solvent composition of the mobile phase can influence the ionization efficiency and the stability of the generated ions, thereby affecting the extent of in-source fragmentation.[5][6]
Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
You can identify in-source fragmentation by observing the following:
-
Reduced intensity of the [M+H]+ or [M-H]- ion for this compound: In positive ion mode, the protonated molecule of Valsartan appears at m/z 436.2, so for this compound, you would expect a corresponding shift. If this peak is weak or absent, while fragment ions are prominent, ISF may be the cause.
-
Appearance of known fragment ions in the full scan (MS1) spectrum: For Valsartan, common fragment ions are observed at m/z 207, 235, 306, and 352.[7] Seeing these ions in the MS1 scan at the same retention time as this compound is a strong indicator of in-source fragmentation.
-
Inject a standard solution of this compound and systematically lower the cone voltage: If you observe a significant increase in the precursor ion intensity relative to the fragment ions as you decrease the cone voltage, it confirms that in-source fragmentation is occurring.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue: Low abundance of precursor ion and high intensity of fragment ions for this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Detailed Troubleshooting Steps & Experimental Protocols
1. Optimization of Cone Voltage / Declustering Potential
This is the most critical parameter to adjust for controlling in-source fragmentation.
-
Protocol for Cone Voltage Optimization:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Infuse the solution directly into the mass spectrometer or perform repeated injections via the LC system.
-
Set the initial cone voltage to a relatively high value (e.g., 60 V) and acquire the mass spectrum.
-
Gradually decrease the cone voltage in increments of 5-10 V (e.g., 60V, 50V, 40V, 30V, 20V, 10V).
-
Monitor the intensity of the this compound precursor ion and its major fragment ions at each voltage setting.
-
Plot the ion intensities against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
-
-
Quantitative Data for Comparison:
| Parameter | Study 1[8] | Study 2[9] | Recommended Starting Range |
| Instrument | API 4000 | Q-TOF | General LC-MS/MS |
| Declustering Potential / Cone Voltage | 40 V | 35 V | 10 - 40 V |
2. Optimization of Source Temperature
Excessive heat can cause thermal degradation of this compound.
-
Protocol for Source Temperature Optimization:
-
Using the optimized cone voltage from the previous step, set the source temperature to the upper end of the typical operating range (e.g., 550°C).
-
Infuse or inject the this compound standard.
-
Gradually decrease the source temperature in increments of 50°C.
-
Monitor the precursor and fragment ion intensities.
-
Select the temperature that provides good sensitivity for the precursor ion without significant fragmentation. Be aware that too low a temperature can lead to poor desolvation and a loss of signal.
-
-
Quantitative Data for Comparison:
| Parameter | Study 1[8] | Study 2[9] | Recommended Starting Range |
| Instrument | API 4000 | QTrap 2000 | General LC-MS/MS |
| Source Temperature | 550°C | 350°C (623 K) | 300 - 550°C |
3. Evaluation of Mobile Phase Composition
The mobile phase can significantly impact ion stability.
-
Protocol for Mobile Phase Evaluation:
-
Mobile Phase Additives: If using an acidic modifier like formic acid, consider switching to a milder additive such as ammonium formate or ammonium acetate. Buffers can help to stabilize the ion.
-
pH: The stability of Valsartan can be pH-dependent. Studies have shown that Valsartan has higher stability in neutral to alkaline conditions (pH 6.8 and 12) compared to acidic conditions (pH 2).[10] Consider adjusting the mobile phase pH accordingly, ensuring it is compatible with your chromatography.
-
Organic Solvent: While less common to be a primary driver of ISF, the choice of organic solvent (acetonitrile vs. methanol) can influence the ESI process. If fragmentation persists, consider evaluating the effect of changing the organic solvent.
-
-
Experimental Conditions from Literature:
| Parameter | Study 1[8] | Study 2[11] | Study 3[12] |
| Mobile Phase A | 5 mM Ammonium Formate | 10 mM Ammonium Acetate | 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol or Acetonitrile |
| Composition | 80:20 (B:A) | 95:05 (B:A) | 85:15 or 80:20 (B:A) |
By systematically working through these troubleshooting steps, researchers can effectively minimize the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Variability in Quantitative Results Using Valsartan-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Valsartan-d3 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the this compound internal standard (IS) response across our analytical run. What are the potential causes and how can we troubleshoot this?
A1: Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can indicate underlying problems with the assay's robustness. Here are the primary causes and troubleshooting steps:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[1]
-
Troubleshooting:
-
Evaluate Different Matrix Lots: Assess the matrix effect by analyzing samples prepared in at least six different lots of the biological matrix.
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from the matrix components that are causing ion suppression or enhancement.
-
-
-
Inconsistent Sample Preparation: Errors during sample extraction can lead to variable recovery of the internal standard.
-
Troubleshooting:
-
Automate Liquid Handling: Use automated liquid handlers to minimize human error and ensure consistent pipetting.[1]
-
Review Extraction Protocol: Ensure the extraction protocol is followed precisely for all samples, including details like vortexing time and centrifugation speed.
-
-
-
Instrument Performance Issues: Fluctuations in the LC-MS/MS system can cause signal instability.
-
Troubleshooting:
-
System Suitability Tests: Perform regular system suitability tests to monitor the instrument's performance.
-
Check for Contamination: Clean the ion source and other relevant mass spectrometer components to remove any buildup that could be causing signal suppression.
-
-
-
Internal Standard Purity and Stability: The purity and stability of the this compound stock and working solutions are critical.
-
Troubleshooting:
-
Verify Purity: Ensure the isotopic purity of the this compound standard is high to avoid interference from unlabeled valsartan.[2]
-
Assess Stability: Perform stability experiments to confirm that this compound is stable under the storage and experimental conditions.[3] Valsartan should be stored at room temperature (15°C-30°C) and protected from heat and moisture.[4]
-
-
Q2: Our calibration curve for valsartan is non-linear. How can we address this?
A2: A non-linear calibration curve can be caused by several factors. Here's how to troubleshoot this issue:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting:
-
Extend the Calibration Range: If saturation is suspected, either dilute the high-concentration standards or extend the calibration range to include lower concentrations.
-
Use a Different Regression Model: A weighted linear regression (e.g., 1/x or 1/x²) might provide a better fit for the data if the variance is not constant across the concentration range.
-
-
-
Ionization Competition: If the analyte and internal standard co-elute and have similar ionization efficiencies, they can compete for ionization, leading to non-linearity, especially at higher analyte concentrations.[1]
-
Troubleshooting:
-
Optimize Chromatography: Improve the chromatographic separation to ensure the analyte and internal standard do not co-elute completely.
-
-
-
Impurity in Internal Standard: If the this compound internal standard contains a significant amount of unlabeled valsartan, it can interfere with the quantification of the lower concentration standards.[2]
-
Troubleshooting:
-
Check Certificate of Analysis: Review the certificate of analysis for the isotopic purity of the this compound.
-
Use a Higher Purity Standard: If necessary, obtain a new batch of this compound with higher isotopic purity.
-
-
Q3: We are experiencing poor recovery of valsartan and this compound during solid-phase extraction (SPE). What steps can we take to improve this?
A3: Poor recovery in SPE is often related to the optimization of the extraction steps. Here are some key areas to focus on:
-
Conditioning and Equilibration: Inadequate conditioning of the SPE sorbent can lead to poor retention of the analytes.
-
Troubleshooting:
-
Ensure Proper Wetting: Make sure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with the appropriate buffer before loading the sample.
-
-
-
Sample pH: The pH of the sample can significantly affect the retention of valsartan on the sorbent.
-
Troubleshooting:
-
Adjust Sample pH: Valsartan is an acidic compound. Acidifying the plasma sample (e.g., with formic acid or phosphate buffer at a low pH) will ensure it is in its neutral form, which will improve its retention on a reversed-phase sorbent like C8 or C18.[5]
-
-
-
Wash and Elution Solvents: The composition of the wash and elution solvents is critical for selective washing and efficient elution.
-
Troubleshooting:
-
Optimize Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analytes. A mixture of a weak organic solvent and an aqueous buffer is often used.[5]
-
Optimize Elution Solvent: The elution solvent should be strong enough to fully desorb the analytes from the sorbent. A higher percentage of a strong organic solvent like methanol or acetonitrile is typically required.[6][7]
-
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Valsartan in Human Plasma
This protocol is a general guideline for the quantitative analysis of valsartan using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction) [6][7]
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.[6]
-
Sample Loading: To 500 µL of human plasma, add the this compound internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interfering substances.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.[6]
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM ammonium acetate and 0.1% formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters [8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valsartan | 436.2 | 291.2 |
| This compound | 439.2 | 294.2 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization mode.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| Valsartan | 5.00 - 10000 | 5.00 | 82.6 | [9][10] |
| Valsartan | 50.2 - 6018.6 | 50.2 | Not Reported | [6] |
| Valsartan | 25 - 20000 | 25 | Not Reported | [8] |
Visualizations
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]
- 7. synchronized-determination-of-sacubitril-and-valsartan-with-some-co-administered-drugs-in-human-plasma-via-uplc-ms-ms-method-using-solid-phase-extraction - Ask this paper | Bohrium [bohrium.com]
- 8. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. scielo.br [scielo.br]
- 10. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Valsartan Using Valsartan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Valsartan in human plasma using its deuterated internal standard, Valsartan-d3. The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative bioanalysis by mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced accuracy and precision. This document summarizes key validation parameters and detailed experimental protocols from published studies to aid researchers in selecting and implementing a robust bioanalytical method for their pharmacokinetic and bioequivalence studies.
Performance Comparison of Validated Methods
The following table summarizes the key performance characteristics of two distinct LC-MS/MS methods validated for the determination of Valsartan in human plasma using this compound as the internal standard. Both methods demonstrate high sensitivity and adherence to regulatory guidelines for bioanalytical method validation.
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 5.00 - 10,000 | 0.5 - 5,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00 | 0.5 |
| Intra-day Precision (%RSD) | Within acceptable limits | 2.4 - 7.5 |
| Inter-day Precision (%RSD) | Within acceptable limits | 2.4 - 7.5 |
| Intra-day Accuracy (%) | Within acceptable limits | 98 - 109 |
| Inter-day Accuracy (%) | Within acceptable limits | 98 - 109 |
| Extraction Method | Protein Precipitation | Protein Precipitation with acetonitrile |
| Chromatographic Column | Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) | X Select HSS T3 (2.1 × 100 mm, 5 µm) |
Detailed Experimental Protocols
Method 1: Simultaneous Determination of Sacubitril, Valsartan, and LBQ657
This method was developed for the simultaneous quantification of Sacubitril, Valsartan, and its metabolite LBQ657 in human plasma.
1. Sample Preparation:
-
A protein precipitation method was employed for sample extraction. Further specific details on the precipitating agent and volumes were not provided in the available literature.
2. Liquid Chromatography:
-
Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm, Welch)[1]
-
Mobile Phase: A gradient elution was performed using acetonitrile, and 5 mM ammonium acetate and 0.1% formic acid in water[1].
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry:
-
Instrument: Triple Quad™ 4000 mass spectrometer[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive-ion mode[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1].
-
MRM Transitions: Specific m/z transitions for Valsartan and this compound were not detailed in the provided abstract.
Method 2: Simultaneous Quantitation of Valsartan, Sacubitril, and Sacubitrilat in a Pediatric Population
This method was developed and validated for the simultaneous measurement of Valsartan, Sacubitril, and its active metabolite Sacubitrilat in pediatric plasma samples.
1. Sample Preparation:
-
Plasma samples were pretreated with acetonitrile for protein precipitation[2]. Specific volumes and ratios were not provided.
2. Liquid Chromatography:
-
Column: X Select HSS T3 (2.1 × 100 mm, 5 µm; Waters)[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[2]. The exact ratio was not specified.
-
Flow Rate: Not specified.
-
Total Run Time: 3.0 minutes[2].
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry:
-
Instrument: Not specified.
-
Ionization Source: Not specified.
-
Detection Mode: Not specified, but typically MRM for quantitative LC-MS/MS studies.
-
MRM Transitions: Specific m/z transitions for Valsartan and this compound were not detailed.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the bioanalytical method validation of Valsartan using this compound and the logical relationship between the key validation parameters.
References
Cross-validation of Valsartan assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Valsartan in various matrices. While a definitive cross-laboratory validation study is not publicly available, this document synthesizes data from multiple independent validation studies to offer an objective performance comparison of prevalent assays. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Executive Summary
The accurate quantification of Valsartan is critical throughout the drug development lifecycle, from formulation studies to clinical pharmacokinetics. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted methods for Valsartan analysis.
-
HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine quality control and analysis of pharmaceutical formulations.
-
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as quantifying low concentrations of Valsartan in complex biological matrices like human plasma.
This guide presents a detailed comparison of these methods, including their experimental protocols and reported performance data.
Performance Comparison of Valsartan Assays
The following tables summarize the quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Valsartan, as reported in various validation studies. It is important to note that these values are not from a direct head-to-head comparison and may vary based on specific laboratory conditions and protocols.
Table 1: Performance Characteristics of HPLC-UV for Valsartan Quantification
| Parameter | Reported Performance | Sample Matrix | Reference |
| Linearity Range | 10 - 150 µg/mL | Pharmaceutical Dosage Form | [1] |
| 50 - 2000 ng/mL | Human Plasma | ||
| Correlation Coefficient (r²) | > 0.999 | Pharmaceutical Dosage Form / Human Plasma | [1] |
| Accuracy (% Recovery) | 98.20% - 100.7% | Pharmaceutical Dosage Form | [1] |
| Precision (% RSD) | Intra-day: < 2% Inter-day: < 2% | Pharmaceutical Dosage Form | [1] |
| Limit of Quantification (LOQ) | 8.25 µg/mL | Tablet Dosage Form |
Table 2: Performance Characteristics of LC-MS/MS for Valsartan Quantification
| Parameter | Reported Performance | Sample Matrix | Reference |
| Linearity Range | 6.062 - 18060.792 ng/mL | Human Plasma | [2] |
| 50.2 - 6018.6 ng/mL | Human Plasma | [3] | |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [2][3] |
| Accuracy (% of Nominal) | Intra-day: 95.5% - 103.1% Inter-day: 94.6% - 103.4% | Human Plasma | [2] |
| Intra-day: 105.68% - 114.22% Inter-day: 98.41% - 108.16% | Human Plasma | [3] | |
| Precision (% RSD) | Intra-day: 2.5% - 9.2% Inter-day: 2.9% - 8.0% | Human Plasma | [2] |
| Limit of Quantification (LOQ) | 6.062 ng/mL | Human Plasma | [2] |
| 50.2 ng/mL | Human Plasma | [3] |
Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for Valsartan quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Valsartan in pharmaceutical preparations.
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Valsartan and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of water and acetonitrile) with the aid of sonication.
-
Dilute the solution to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Thermo-hypersil ODS (150 mm × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (500:500:1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Retention Time: Approximately 4.6 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is the preferred choice for quantifying Valsartan in biological matrices due to its high sensitivity and selectivity.
Sample Preparation (for Human Plasma):
-
To a plasma sample, add an internal standard (e.g., Valsartan-d9).
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system. Alternatively, solid-phase extraction (SPE) can be employed for a cleaner sample extract.
Chromatographic Conditions:
-
Column: Luna C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Valsartan: m/z 436.2 → 291.2 (example, may vary by instrument)
-
MRM Transition for Internal Standard (Valsartan-d9): m/z 445.3 → 291.2 (example)
Visualizations
Signaling Pathway of Valsartan
Valsartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Valsartan.
Caption: Mechanism of action of Valsartan within the RAAS pathway.
Experimental Workflow for Inter-Laboratory Cross-Validation
A robust cross-validation of analytical methods between different laboratories is essential to ensure reproducibility and reliability of results. The following workflow outlines the key steps in such a study.
Caption: Workflow for a typical inter-laboratory cross-validation study.
References
A Comparative Guide to Internal Standards for Valsartan Quantification: Valsartan-d3 and Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Valsartan, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Valsartan-d3 and other commonly used internal standards, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte. However, other deuterated variants like Valsartan-d9 and structurally similar analogs such as Losartan and Irbesartan are also employed. This guide will delve into a comparison of their performance.
Principles of Internal Standard Selection
The selection of an internal standard is a critical step in developing a robust bioanalytical method. The primary goal is to compensate for potential variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte to experience similar matrix effects.
Caption: Logical approach to internal standard selection for Valsartan analysis.
Performance Comparison of Internal Standards
The following tables summarize the performance of this compound and other internal standards based on data from various LC-MS/MS methods. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Deuterated Internal Standards - Performance Metrics
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | 0.5 - 5000[1] | 2.4 - 7.5[1] | 2.4 - 7.5[1] | 98 - 109[1] | Not explicitly stated |
| Valsartan-d9 | 0.50 – 20000.00[2] | 1.3 - 2.5[2] | 2.1 - 3.2[2] | Not explicitly stated | 86.7[2] |
Table 2: Non-Deuterated (Analog) Internal Standards - Performance Metrics
| Internal Standard | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Losartan | 0.05 - 20[3][4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Irbesartan | 0.0502 - 6.0186 | ≤10.22 | ≤12.45 | 105.68–114.22 (Intra-day), 98.41–108.16 (Inter-day) | Not explicitly stated |
Discussion on Internal Standard Choice
This compound and other deuterated analogs are generally preferred for LC-MS/MS quantification.[5] Their key advantage lies in their near-identical chemical properties and retention times to Valsartan, which allows them to effectively compensate for matrix effects and variations in ionization efficiency.[5] This is particularly crucial in complex biological matrices like plasma. While both this compound and Valsartan-d9 have demonstrated excellent performance, the choice between them may depend on commercial availability and cost.
Non-deuterated structural analogs like Losartan and Irbesartan can be a viable alternative when a deuterated standard is not available. However, they may not perfectly mimic the ionization behavior of Valsartan, potentially leading to less accurate correction for matrix effects. Their chromatographic separation from Valsartan is essential to avoid interference.
Experimental Protocols
Below are representative experimental protocols for the quantification of Valsartan using different internal standards.
Experimental Workflow for Valsartan Quantification
Caption: A typical experimental workflow for Valsartan quantification in plasma.
Method 1: Valsartan Quantification using this compound IS
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
The supernatant is then diluted and injected into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the method.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Valsartan and this compound are monitored for quantification.
-
Method 2: Valsartan Quantification using Valsartan-d9 IS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of Valsartan-d9 internal standard solution.
-
Add 200 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
Method 3: Valsartan Quantification using Losartan IS
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
Conclusion
The selection of an internal standard for Valsartan quantification is a critical decision that directly impacts the quality and reliability of the analytical data.
-
This compound and other deuterated internal standards are the preferred choice for LC-MS/MS-based bioanalysis. Their ability to closely track the analyte through sample preparation and analysis provides the most effective compensation for matrix effects and other sources of variability, leading to high accuracy and precision.
-
Structural analogs like Losartan and Irbesartan can be used as alternatives, particularly for HPLC-UV methods or when deuterated standards are unavailable. However, careful validation is required to ensure they provide adequate correction and do not suffer from differential matrix effects.
Ultimately, the choice of internal standard should be based on a thorough method development and validation process that demonstrates its suitability for the intended application, adhering to the relevant regulatory guidelines.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. A liquid chromatography/tandem mass spectrometry method for the quantification of valsartan in human plasma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioanalytical Assay of Valsartan Using Valsartan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the linearity, precision, and accuracy of bioanalytical methods for the quantification of Valsartan, with a focus on assays utilizing Valsartan-d3 as an internal standard. The data presented is compiled from various validated LC-MS/MS methods, offering a clear perspective on the performance of this analytical approach against other alternatives.
Performance Characteristics of Valsartan Assays
The use of a deuterated internal standard like this compound is a common strategy in quantitative mass spectrometry to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the assay. The following tables summarize the performance characteristics of different validated methods for Valsartan quantification.
Table 1: Linearity of Valsartan Assays
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS[1] | This compound | 0.5 - 5000 | > 0.99 |
| LC-MS/MS[2] | Valsartan-D9 | 0.50 – 20000.00 | Not Specified |
| LC-MS/MS[3] | Valsartan-d9 | 6.062–18060.792 | > 0.99 |
| LC-MS/MS[4][5][6] | Benazepril | 50.0 – 5000.0 | Not Specified |
| RP-HPLC[7] | Sofosbuvir | 350 - 14000 | 1 |
| RP-HPLC[8] | Not Specified | 80000 - 240000 | 0.999 |
Table 2: Precision of Valsartan Assays
| Analytical Method | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS[1] | This compound | 2.4 - 7.5 | 1.3 - 7.4 |
| LC-MS/MS[2] | Valsartan-D9 | 1.3 - 2.5 | 2.1 - 3.2 |
| LC-MS/MS[3] | Valsartan-d9 | 2.5 - 9.2 | 2.9 - 8.0 |
| LC-MS/MS[4][5][6] | Benazepril | 3.46 - 8.33 | 5.85 - 7.05 |
| RP-HPLC[7] | Sofosbuvir | < 15 | < 15 |
Table 3: Accuracy (Recovery) of Valsartan Assays
| Analytical Method | Internal Standard | Accuracy (% Recovery) |
| LC-MS/MS[1] | This compound | 98 - 109 |
| LC-MS/MS[2] | Valsartan-D9 | 86.9 |
| LC-MS/MS[3] | Valsartan-d9 | 94.6 - 103.4 |
| LC-MS/MS[4][5][6] | Benazepril | 95.26 - 104.0 |
| RP-HPLC[7] | Sofosbuvir | 97.68 - 99.7 |
Experimental Workflow and Protocols
The following diagram and protocols outline a typical workflow for the quantification of Valsartan in a biological matrix using an LC-MS/MS method with this compound as an internal standard.
Caption: Experimental workflow for Valsartan assay using this compound.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., X Select HSS T3, 2.1 × 100 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.[1] The specific ratio may vary depending on the column and system.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at approximately 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Valsartan and this compound need to be optimized on the specific mass spectrometer being used.
-
3. Calibration and Quality Control
-
Calibration curves are generated by spiking blank plasma with known concentrations of Valsartan and a fixed concentration of this compound.
-
The peak area ratio of Valsartan to this compound is plotted against the nominal concentration of Valsartan.
-
A linear regression analysis is applied to the data to obtain the calibration curve.
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Comparison with Alternatives
As evidenced by the data in the tables, methods employing a deuterated internal standard like this compound or Valsartan-d9 generally exhibit excellent linearity, precision, and accuracy. While other internal standards like Benazepril or Sofosbuvir can also yield validated methods, the use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective compensation for potential variations.
RP-HPLC methods, while often robust and reliable, may not offer the same level of sensitivity and selectivity as LC-MS/MS, which can be crucial for bioanalytical studies requiring low limits of quantification. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. hrpub.org [hrpub.org]
Navigating the Matrix: A Comparative Guide to Valsartan-d3 Internal Standard Performance in Biological Fluids
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. The use of internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the matrix effect evaluation for Valsartan-d3, a commonly used deuterated internal standard, across various biological fluids. We will delve into supporting experimental data, detailed protocols, and a comparative analysis with alternative internal standards to aid in the development of reliable and accurate bioanalytical assays for Valsartan.
The "matrix effect" is a well-documented phenomenon in LC-MS/MS analysis where components of a biological sample, other than the analyte of interest, interfere with the ionization process. This interference can lead to either suppression or enhancement of the analyte's signal, ultimately compromising the accuracy and precision of a quantitative assay. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to compensate for these matrix effects. Ideally, the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte's response.
Quantitative Comparison of Matrix Effects
To objectively assess the performance of this compound and its alternatives, we have summarized quantitative data on matrix effects in different biological fluids. The matrix effect is typically evaluated by calculating the Matrix Factor (MF), which is the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is then calculated to assess how effectively the internal standard compensates for the matrix effect. An IS-Normalized MF close to 1 suggests excellent compensation.
Unfortunately, specific quantitative data for the matrix effect of this compound in various biological fluids is not extensively available in the public domain. However, a study by Ni et al. (2021) utilized this compound as an internal standard for the quantification of Valsartan in human plasma and reported that the internal standard-normalized matrix factor indicated no significant impact on the determination of the analyte[1]. This suggests that this compound effectively compensated for the plasma matrix effect in their method.
For a more detailed quantitative comparison, we can look at data for a closely related deuterated internal standard, Valsartan-d9, from a study by Jangala et al. (2014)[2]. This study provides a thorough evaluation of the matrix effect in human plasma from six different sources.
Table 1: Matrix Effect of Valsartan and Valsartan-d9 in Human Plasma [2]
| Plasma Lot | Analyte (Valsartan) Matrix Factor | Internal Standard (Valsartan-d9) Matrix Factor | IS-Normalized Matrix Factor |
| 1 | 0.98 | 1.01 | 0.97 |
| 2 | 0.99 | 1.02 | 0.97 |
| 3 | 1.01 | 1.03 | 0.98 |
| 4 | 0.97 | 1.00 | 0.97 |
| 5 | 1.02 | 1.04 | 0.98 |
| 6 | 1.00 | 1.02 | 0.98 |
| Mean | 0.995 | 1.02 | 0.975 |
| %CV | 1.9% | 1.2% | 0.6% |
As shown in Table 1, while there is minimal ion suppression for Valsartan (mean MF of 0.995), the deuterated internal standard, Valsartan-d9, experiences a very similar and consistent matrix effect. The resulting IS-Normalized Matrix Factor is very close to 1, with a low coefficient of variation (%CV) of 0.6%, indicating excellent compensation for the matrix effect in human plasma.
Comparative Internal Standards:
For a comprehensive evaluation, it is beneficial to compare the performance of deuterated internal standards with non-deuterated alternatives. Losartan and Telmisartan, other angiotensin II receptor blockers, have been used as internal standards for Valsartan analysis. However, quantitative matrix effect data for these non-deuterated internal standards in the context of Valsartan analysis is scarce in the literature. While some studies mention their use and the overall method's accuracy, they do not provide specific matrix factor values for comparison[3][4]. It is generally accepted that deuterated internal standards provide superior correction for matrix effects due to their closer physicochemical properties to the analyte[5][6][7].
Experimental Protocols
A standardized protocol is crucial for the accurate evaluation of matrix effects. The following methodology is based on established guidelines for bioanalytical method validation.
Protocol for Matrix Effect Evaluation
Objective: To quantitatively assess the matrix effect on an analyte and the ability of the internal standard to compensate for it.
Materials:
-
Blank biological matrix (e.g., plasma, urine, saliva) from at least six different sources.
-
Analyte (Valsartan) and Internal Standard (this compound) stock solutions.
-
LC-MS/MS system.
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the mobile phase or a suitable solvent at a known concentration (typically at low and high quality control levels).
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from six different sources using the developed sample preparation method. Spike the extracted matrix with the analyte and internal standard to the same final concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
Internal Standard Matrix Factor (IS MF):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should be ≤15%.
Visualizing the Workflow
To better understand the experimental process for evaluating the matrix effect, the following workflow diagram is provided.
Conclusion
The evaluation of matrix effects is a critical step in the validation of bioanalytical methods. The use of a deuterated internal standard like this compound is highly recommended for the accurate quantification of Valsartan in biological fluids. While specific quantitative data for this compound across a range of biological matrices is limited in publicly available literature, the existing evidence and data from its close analog, Valsartan-d9, strongly suggest its efficacy in compensating for matrix-induced ionization variability in human plasma. For the development of robust and reliable bioanalytical methods for Valsartan, a thorough in-house validation of the matrix effect for this compound in the specific biological fluid of interest is essential. Researchers are encouraged to follow the detailed experimental protocol provided to ensure the accuracy and integrity of their bioanalytical data.
References
- 1. scielo.br [scielo.br]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Incurred Sample Reanalysis for Pharmacokinetic Studies of Valsartan Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the pharmacokinetic analysis of Valsartan, with a focus on the critical role of Incurred Sample Reanalysis (ISR) using Valsartan-d3 as an internal standard. The objective is to offer a comparative analysis of method performance based on published experimental data, detailing the protocols to ensure reliable and reproducible bioanalytical results in drug development.
The Importance of Incurred Sample Reanalysis in Bioanalytical Methods
Incurred Sample Reanalysis (ISR) is a fundamental requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reproducibility of bioanalytical methods for pharmacokinetic (PK) studies.[1][2] Unlike calibration standards or quality control samples that are prepared by spiking a known concentration of the analyte into a blank biological matrix, incurred samples are actual study samples from subjects who have been administered the drug.[3] These samples can present unique challenges not encountered with spiked samples, such as the presence of metabolites that may interfere with the analysis, protein binding differences, and sample inhomogeneity.[3]
The standard acceptance criterion for ISR in small molecule bioanalysis dictates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the original and the repeat result should be within ±20% of their mean.[1][4] Successful ISR demonstrates the robustness and reliability of the analytical method under real-world conditions.
Comparative Analysis of Bioanalytical Methods for Valsartan
The quantification of Valsartan in biological matrices, predominantly human plasma, is most commonly and reliably achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. Various sample preparation techniques are employed to extract Valsartan and its internal standard, this compound, from the plasma matrix, each with its own set of advantages and performance characteristics. The following table summarizes key performance parameters from different published LC-MS/MS methods for Valsartan analysis.
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Solid-Phase Extraction (SPE) | Method 4: Protein Precipitation (PPT) |
| Internal Standard | Valsartan-d9 | Benazepril | Valsartan-d9 | This compound |
| Linearity Range (ng/mL) | 0.50 - 20000.00[5] | 20 - 10000[1] | 6.062 - 18060.792[6] | 0.5 - 5000[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50[5] | 20[1] | 6.062[6] | 0.5[7] |
| Intra-day Precision (%RSD) | 1.3 - 2.5[5] | Not Reported | < 10[6] | 2.4 - 7.5[7] |
| Inter-day Precision (%RSD) | 2.1 - 3.2[5] | Not Reported | < 10[6] | Not Reported |
| Intra-day Accuracy (%) | Not Reported | Not Reported | within 8% of nominal | 98 - 109[7] |
| Inter-day Accuracy (%) | Not Reported | Not Reported | within 8% of nominal | Not Reported |
| Extraction Recovery (%) | 86.9 (Valsartan), 86.7 (Valsartan-d9)[5] | Not Reported | Not Reported | Not Reported |
| Reference | [5] | [1] | [6] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the sample preparation of Valsartan in human plasma using different extraction techniques.
Method 1: Protein Precipitation (PPT)
This method, adapted from a study by Suresh et al. (2013), offers a simple and rapid approach for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Valsartan-d9).
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for approximately 3 minutes.
-
Centrifuge the samples at 14,000 rpm for 3 minutes at ambient temperature.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method described by Samir Hasson Aziz Ramadhan (2021).[8]
-
To a 500 µL aliquot of a plasma sample, add 200 µL of 10% formic acid and vortex for one minute.[8]
-
Add the internal standard (Benazepril in this study, but this compound would be substituted).
-
Add 500 µL of diethyl ether and mix for five minutes.[8]
-
Centrifuge at 10,000 rpm for five minutes.[8]
-
The upper organic layer is transferred to a new tube and evaporated to dryness at 40°C under a nitrogen stream.[8]
-
The residue is reconstituted in 500 µL of the mobile phase for injection into the LC-MS/MS system.[8]
Method 3: Solid-Phase Extraction (SPE)
This protocol is derived from a method for the simultaneous quantification of Valsartan and Amlodipine.[6]
-
Condition a solid-phase extraction cartridge by washing it with methanol followed by water.
-
Load the plasma sample, to which the internal standard (Valsartan-d9) has been added, onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical workflow of the Incurred Sample Reanalysis process in a pharmacokinetic study.
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
A Case Study: Incurred Sample Reanalysis for a Valsartan Bioequivalence Study
In a bioequivalence study of two Valsartan tablet formulations, an incurred sample reanalysis was conducted on 72 samples from all study subjects.[2] The results demonstrated that the difference between the original and the reanalyzed values was within 15% for all reanalyzed samples.[2] This outcome is well within the accepted regulatory limit of ±20%, confirming the high reproducibility and validity of the analytical method used in the study.[2]
Conclusion
The bioanalysis of Valsartan for pharmacokinetic studies is well-established, with LC-MS/MS being the method of choice due to its sensitivity and specificity. The use of a deuterated internal standard like this compound is critical for accurate quantification. While various sample preparation techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can be successfully employed, the choice of method may depend on factors like required sensitivity, sample throughput, and laboratory resources.
Regardless of the specific method chosen, conducting Incurred Sample Reanalysis is a non-negotiable step to ensure the reliability and reproducibility of the pharmacokinetic data. As demonstrated, a well-validated method for Valsartan can comfortably meet and even exceed the stringent acceptance criteria for ISR, thereby providing high confidence in the resulting pharmacokinetic parameters which are crucial for regulatory submissions and clinical decision-making.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Recovery of Valsartan and its Deuterated Internal Standard (Valsartan-d3) in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery of Valsartan and its deuterated internal standard, Valsartan-d3, from biological matrices. The data presented is essential for developing robust and reliable bioanalytical methods for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard is a key strategy to ensure accuracy and precision in quantitative analysis by compensating for variability during sample preparation and analysis.
Data Presentation: Comparative Recovery of Valsartan and Deuterated Internal Standards
The following table summarizes the recovery data for Valsartan and its deuterated internal standards (Valsartan-d9) using various extraction techniques from plasma. The ideal internal standard, a stable isotope-labeled version of the analyte (e.g., this compound or -d9), is expected to have very similar chemical and physical properties to the analyte, resulting in comparable recovery.
| Extraction Method | Analyte | Internal Standard | Biological Matrix | Mean Recovery (%) | Reference |
| Protein Precipitation | Valsartan | Valsartan-d9 | Rat Plasma | 86.9 | [1] |
| Valsartan-d9 | 86.7 | [1] | |||
| Solid-Phase Extraction | Valsartan | Valsartan-d9 | Human Plasma | 82.6 | [2] |
| Valsartan-d9 | 92.4 | [2] | |||
| Liquid-Liquid Extraction | Valsartan | Benazepril* | Human Plasma | 81.4 | [3][4][5] |
*Note: Data for a deuterated internal standard with Liquid-Liquid Extraction was not available in the reviewed literature. Benazepril, a structurally similar but not isotopically labeled compound, was used as the internal standard in this study.
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below. These protocols are essential for reproducing the presented results and for developing new or modified bioanalytical methods.
Protein Precipitation (PPT)
This method is a rapid and straightforward approach for sample clean-up.
-
Procedure:
-
To 100 µL of rat plasma, 10 µL of internal standard solution (Valsartan-d9) was added and vortexed.
-
200 µL of a precipitating agent (e.g., methanol or acetonitrile) was added to the plasma sample.
-
The mixture was vortexed for a brief period to ensure thorough mixing and complete protein precipitation.
-
The sample was then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The resulting supernatant was collected and directly injected into the LC-MS/MS system for analysis.[1]
-
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.
-
Procedure:
-
An SPE cartridge (e.g., Oasis HLB) was conditioned with methanol followed by water.
-
Human plasma sample, spiked with the internal standard (Valsartan-d9), was loaded onto the conditioned cartridge.
-
The cartridge was washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
The analytes (Valsartan and Valsartan-d9) were then eluted from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).
-
The eluate was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in the mobile phase for LC-MS/MS analysis.[2]
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analytes in two immiscible liquid phases.
-
Procedure:
-
To a specific volume of human plasma, the internal standard solution (in this case, Benazepril) was added.[3][4][5]
-
An extraction solvent (e.g., a mixture of diethyl ether and dichloromethane) was added to the plasma sample.
-
The mixture was vortexed to facilitate the transfer of the analytes from the aqueous phase (plasma) to the organic phase.
-
The sample was centrifuged to achieve complete phase separation.
-
The organic layer was carefully transferred to a clean tube and evaporated to dryness.
-
The residue was reconstituted in the mobile phase for subsequent LC-MS/MS analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
A Comparative Guide to Inter-laboratory Quantification of Valsartan Using Deuterated Internal Standards
This guide provides an objective comparison of methodologies for the quantification of Valsartan in human plasma using Valsartan-d3 and other deuterated isotopic analogs as internal standards. The data presented is compiled from various independent laboratory validation studies, offering insights into the performance of these methods across different experimental setups. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Quantitative Performance Comparison
The following table summarizes the key performance parameters from different validated LC-MS/MS methods for Valsartan quantification. These studies utilized deuterated internal standards to ensure accuracy and precision.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | This compound | This compound | Valsartan-d9 | Valsartan-d9 |
| Matrix | Human Plasma | Human Plasma | Human K3EDTA Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 0.5 - 5000 | 50.0 - 5000 | 6.062 - 18060.792 | 0.50 - 20000.00 |
| Intra-day Precision (%RSD) | 2.4 - 7.5% | 3.46 - 8.33% | 2.5 - 9.2% | 1.3 - 2.5% |
| Inter-day Precision (%RSD) | 2.4 - 7.5% | 5.85 - 7.05% | 2.9 - 8.0% | 2.1 - 3.2% |
| Intra-day Accuracy (%) | 98 - 109% | 93.53 - 107.13% | 95.5 - 103.1% | Not explicitly stated |
| Inter-day Accuracy (%) | 98 - 109% | 95.26 - 104.0% | 94.6 - 103.4% | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 81.4% (Valsartan) | 82.6% (Valsartan) | 86.9% (Valsartan) |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Reference | [1] | [2][3][4] | [5][6] | [7] |
Experimental Protocols
The methodologies employed in the quantification of Valsartan typically involve sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols representative of the compared methods.
Method 1: Protein Precipitation [1]
-
Sample Preparation : Plasma samples were pretreated with acetonitrile to precipitate proteins.
-
Internal Standard : this compound was used as the internal standard.
-
Chromatographic Separation :
-
Column : X Select HSS T3 column (2.1 × 100 mm, 5 µm).
-
Mobile Phase : An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Run Time : 3.0 minutes.
-
-
Detection : Tandem mass spectrometry (LC-MS/MS).
Method 2: Liquid-Liquid Extraction [2][3]
-
Sample Preparation : Samples were processed by adding 10% formic acid, followed by extraction with diethyl ether. The organic layer was then evaporated and reconstituted.
-
Internal Standard : Benazepril was used in this specific study, though this compound is commonly substituted.
-
Chromatographic Separation :
-
Column : C18 column.
-
Mobile Phase : A mixture of deionized water, acetonitrile, and formic acid.
-
-
Detection : Mass spectrometry in positive ionization mode.
Method 3: Solid-Phase Extraction [5][6]
-
Sample Preparation : Solid-phase extraction was employed for sample cleanup and concentration.
-
Internal Standard : Valsartan-d9 was used as the internal standard.
-
Chromatographic Separation :
-
Column : Luna C18 (2)100A (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile and 5 mM ammonium formate solution (80:20, v/v) at a flow rate of 0.8 mL/min in isocratic mode.
-
-
Detection : Tandem mass spectrometry (LC-MS/MS) with an electrospray ion interface operating in positive mode, under multiple reaction monitoring (MRM) conditions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for Valsartan quantification and the pharmacological action of Valsartan.
References
- 1. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Valsartan-d3
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and regulatory compliance is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Valsartan-d3, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), it requires careful handling and disposal as a non-controlled pharmaceutical research chemical.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to prevent its release into the environment and to comply with all applicable federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Although Valsartan is not specifically listed as a P- or U-listed hazardous waste, it is crucial to manage it as a chemical waste within a laboratory setting.[1][2][3] Safety Data Sheets (SDS) for Valsartan indicate that it is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.[4][5]
Hazard Profile of Valsartan
A thorough understanding of the hazard profile of Valsartan is critical for safe handling and disposal. The following table summarizes key data from available Safety Data Sheets.
| Hazard Classification | Description | GHS Pictogram |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361).[4][5] | Health Hazard |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects (H412).[4][5] | No Pictogram |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
Researchers must adhere to their institution's specific chemical hygiene and waste management plans. The following protocol provides a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as chemical waste.
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste.
Step 2: Containerization
-
Select a waste container that is compatible with the physical state of the this compound waste (e.g., a high-density polyethylene (HDPE) container for solids or a glass bottle for solutions).
-
The container must be in good condition, with a secure, leak-proof lid.
Step 3: Labeling
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the following information on the label:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations if it is a mixture.
-
The date accumulation of waste began.
-
The name and contact information of the Principal Investigator or responsible person.
-
Step 4: Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Secondary containment, such as a larger, chemically resistant bin, is recommended to prevent spills.
Step 5: Requesting Disposal
-
Once the waste container is full or the accumulation start date is approaching the limit set by your institution (typically 9-12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[6]
-
Provide the EHS department with all necessary information about the waste as per their procedures.
Step 6: Final Disposal
-
The EHS department will arrange for the transportation of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
The preferred method of disposal for pharmaceutical waste is incineration at an EPA-permitted facility.[6][7][8] This method ensures the complete destruction of the active pharmaceutical ingredient.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any additional requirements.
References
- 1. bioservusa.com [bioservusa.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. dep.wv.gov [dep.wv.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Valsartan-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of pharmaceutical compounds like Valsartan-d3 is paramount. This document provides immediate, essential guidance for laboratory personnel. This compound, a deuterated form of Valsartan, should be handled with the same precautions as its parent compound due to similar chemical and toxicological properties. Valsartan is classified as a substance suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects[1][2][3].
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial. For potent compounds, primary and secondary containment measures are fundamental to prevent exposure[4].
Engineering Controls:
-
Primary Containment: All handling of powdered or solid this compound should occur within a contained system to prevent airborne particle dissemination[4]. A barrier isolator, such as a glovebox, is the most common and effective primary containment equipment[4]. For solution-based work, a certified chemical fume hood is recommended.
-
Ventilation: Laboratories must be equipped with single-pass air systems and maintain negative pressure differentials to contain any potential airborne particles[5].
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound. PPE should be considered a final line of defense after engineering and administrative controls are in place[6].
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure compatibility with any solvents used[7]. Double gloving is best practice. |
| Eyes/Face | Safety glasses or goggles | Must meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[8]. A face shield may be required for splash hazards. |
| Body | Laboratory coat | A dedicated lab coat that remains in the handling area. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits may be exceeded or if working outside of primary containment[3][8]. |
Operational Plan for Handling this compound
A clear, step-by-step workflow is essential to minimize the risk of exposure and contamination.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is inside the primary containment unit (e.g., glovebox).
-
Donning PPE: Put on all required PPE as outlined in the table above before approaching the containment area.
-
Weighing: Carefully weigh the required amount of this compound powder inside the containment unit. Use anti-static weigh boats to minimize powder dispersal.
-
Solution Preparation: Add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix until the compound is fully dissolved.
-
Post-Procedure: After completing the task, decontaminate all surfaces and equipment within the containment unit.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm[1].
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed container labeled as "Hazardous Waste" and "Reproductive Hazard."
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Methods:
-
Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program[9][10]. Check with your institution's environmental health and safety (EHS) office for available programs.
-
In-House Disposal (if no take-back program is available):
-
Remove the unused this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules[11].
-
Place the mixture in a sealable bag or container to prevent leakage[9][11].
-
Dispose of the sealed container in the trash.
-
Remove or scratch out all personal information from the original packaging before recycling or discarding it[9][11].
-
Never flush this compound down the toilet or drain unless specifically instructed to do so by your EHS office, as it is harmful to aquatic life [1][10].
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. fishersci.com [fishersci.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
